G007-LK
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWVLHPKZNBSBE-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G007-LK: A Selective Tankyrase 1/2 Inhibitor for Modulating Wnt and Hippo Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1] By targeting the adenosine-binding site of the tankyrase catalytic domain, this compound effectively modulates critical cellular signaling pathways, primarily the Wnt/β-catenin and Hippo-YAP pathways, which are frequently dysregulated in various cancers.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its impact on key signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting Wnt- and Hippo-driven diseases.
Introduction
The Wnt/β-catenin signaling pathway is a fundamental regulator of embryonic development, tissue homeostasis, and cell proliferation.[4] Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC), is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[5] Tankyrase 1 and 2 are positive regulators of the Wnt pathway. They mediate the poly(ADP-ribosyl)ation (PARsylation) of AXIN1 and AXIN2, scaffold proteins in the β-catenin destruction complex.[6] This PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear translocation of β-catenin, and ultimately, the activation of TCF/LEF-mediated transcription of oncogenic target genes.[7]
This compound has emerged as a highly selective and potent inhibitor of TNKS1 and TNKS2, demonstrating significant promise as a chemical probe to dissect the roles of tankyrases and as a potential therapeutic agent.[8]
Mechanism of Action
This compound exerts its primary effect by competitively binding to the adenosine (B11128) pocket of the PARP domain of both TNKS1 and TNKS2.[2] This inhibition of tankyrase enzymatic activity prevents the auto-PARsylation of tankyrases and the PARsylation of their substrates, most notably AXIN1 and AXIN2.[5] The stabilization of AXIN proteins reinforces the β-catenin destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[9] Consequently, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes is suppressed.[5]
Recent studies have also elucidated a role for this compound in modulating the Hippo-YAP signaling pathway.[3][9] Tankyrases can PARsylate angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator Yes-associated protein (YAP).[3] By inhibiting tankyrases, this compound stabilizes AMOT proteins, which in turn sequester YAP in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of TEAD-dependent pro-proliferative and anti-apoptotic genes.[2][3]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cellular Wnt Signaling IC₅₀ (nM) | Reference |
| Value | 46 | 25 | 50 | [8][9] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay Type | Effect | Concentration (µM) | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 | [9] |
| SW403 | Colony Formation | Suppression | Not Specified | [9] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 | [9] |
| HCT-15 | Cell Cycle | Decrease in S-phase (28% to 18%) | 0.2 | [9] |
| Intestinal Organoids | Growth | Suppression (IC₅₀ of 80 nM) | 0.08 | [9] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| COLO-320DM | 20 mg/kg, twice daily | 61 | [9] |
| SW403 | Daily or twice daily | Up to 71 | [5] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Hippo-YAP Signaling Pathway Inhibition by this compound
The following diagram illustrates the effect of this compound on the Hippo-YAP signaling pathway.
Caption: this compound stabilizes AMOT, leading to cytoplasmic sequestration of YAP.
Experimental Workflow: Evaluating a Tankyrase Inhibitor
The following diagram outlines a general experimental workflow for assessing the efficacy and mechanism of action of a tankyrase inhibitor like this compound.
Caption: General experimental workflow for evaluating a Tankyrase inhibitor.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293T cells stably transfected with a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Procedure:
-
Seed HEK293T reporter cells in a 96-well white, clear-bottom plate at a density of approximately 35,000 cells per well in 80 µL of assay medium.[5]
-
Incubate the cells at 37°C in a CO₂ incubator for approximately 16 hours.[5]
-
Prepare serial dilutions of this compound in assay medium.
-
Add 10 µL of the this compound dilutions or vehicle (e.g., DMSO) to the respective wells.
-
To stimulate the Wnt pathway, add 10 µL of Wnt3a-conditioned medium or a purified Wnt3a ligand. For unstimulated controls, add 10 µL of control medium.
-
Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.[5]
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a dual-luciferase reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and rock at room temperature for approximately 15-30 minutes.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cells.
-
Cell Line: Colorectal cancer cell lines such as COLO-320DM or SW480.
-
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed the cells in 6-well plates at a low density (e.g., 500 cells per well).[5]
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with fresh compound every 2-3 days.
-
When colonies are visible, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Stain the colonies with 0.5% crystal violet solution in 25% methanol (B129727) for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Western Blot for AXIN and β-catenin Stabilization
This technique is used to detect changes in the protein levels of key Wnt signaling components.
-
Cell Line: SW480 or other relevant colorectal cancer cell lines.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: COLO-320DM or SW403 colorectal cancer cells.
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for intraperitoneal (i.p.) injection. A typical vehicle consists of 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810N, and 50% PBS.[6]
-
Administer this compound (e.g., 20 mg/kg, twice daily) or vehicle control to the respective groups via i.p. injection.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
-
Conclusion
This compound is a valuable research tool for elucidating the complex biology of tankyrase enzymes and their roles in the Wnt/β-catenin and Hippo-YAP signaling pathways. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation as a potential therapeutic agent for cancers and other diseases driven by the aberrant activation of these pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this compound and to accelerate the development of novel targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Angiomotin stabilization by tankyrase inhibitors antagonizes constitutive TEAD-dependent transcription and proliferation of human tumor cells with Hippo pathway core component mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors target YAP by stabilizing angiomotin family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase inhibitors suppress hepatocellular carcinoma cell growth via modulating the Hippo cascade | PLOS One [journals.plos.org]
G007-LK: A Deep Dive into its Modulation of the β-Catenin Destruction Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1] By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex.[1][2] This stabilization of Axin enhances the assembly and activity of the destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[2][3] Consequently, this compound effectively downregulates Wnt/β-catenin signaling, a pathway frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, offering a comparative look at its biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |
| Biochemical IC₅₀ | 46 nM | 25 nM | - | [1] |
| Cellular IC₅₀ (HEK293) | - | - | 50 nM | [1] |
| Cellular IC₅₀ (HEK293T) | - | - | 4.5 nM | [5] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [1] |
| SW403 | Colony Formation | Suppression | Not Specified | [2] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [1] |
| HCT-15 | Cell Cycle | Decrease in S-phase (28% to 18%) | 0.2 µM | [1] |
| SW480 | Nuclear Nonphospho-β-catenin | Up to 48% reduction | Not Specified | [2] |
| COLO-320DM | Nuclear Nonphospho-β-catenin | Up to 42% reduction | Not Specified | [2] |
Core Mechanism of Action: Stabilizing the β-Catenin Destruction Complex
In the canonical Wnt signaling pathway, the β-catenin destruction complex, a multiprotein assembly, plays a pivotal role in maintaining low cytoplasmic levels of β-catenin.[3] The core components of this complex are the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK3).[3] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination by the β-TrCP E3 ligase and subsequent degradation by the proteasome.[3]
Tankyrase 1 and 2 disrupt this process by PARsylating Axin, which leads to its ubiquitination by RNF146 and proteasomal degradation.[2] The resulting decrease in Axin levels destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer factor (TCF/LEF) mediated transcription of Wnt target genes, driving cell proliferation.[2][4]
This compound intervenes by inhibiting the catalytic activity of TNKS1 and TNKS2.[1] This inhibition prevents Axin PARsylation, leading to its stabilization and accumulation.[2] The increased levels of Axin promote the assembly and enhance the activity of the β-catenin destruction complex, thereby restoring the degradation of β-catenin and attenuating Wnt signaling.[2][3] Interestingly, treatment with this compound has been shown to induce the formation of cytoplasmic puncta, termed "degradasomes," where components of the β-catenin destruction complex colocalize, representing active sites of β-catenin turnover.[3][6]
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay for Wnt Signaling
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
-
Cell Line: HEK293T cells stably transfected with a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[7]
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO). To induce Wnt signaling, conditioned medium from L-Wnt3A cells can be added.[4]
-
Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.[4][7]
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Western Blot Analysis for Destruction Complex Components
This technique is used to detect changes in the protein levels of key Wnt signaling components following this compound treatment.
-
Cell Line: SW480 or other relevant colorectal cancer cell lines.[2]
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle for the desired time (e.g., 24 hours).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For analysis of nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.[2]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Axin1, Axin2, β-catenin, phospho-β-catenin, TNKS1/2) overnight at 4°C. Use loading controls such as actin or lamin B1 for cytoplasmic and nuclear fractions, respectively.[2][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cells.
-
Cell Line: Colorectal cancer cell lines such as COLO-320DM or SW480.[1]
-
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed the cells in 6-well plates at a low density (e.g., 500 cells per well).[1]
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for 10-17 days, changing the medium and reapplying the compound every third day.[1]
-
When colonies are visible to the naked eye, aspirate the medium, wash with PBS, and fix the colonies with methanol.
-
Stain the colonies with crystal violet solution.
-
Wash away the excess stain, allow the plates to dry, and quantify the colonies.
-
Conclusion and Future Directions
This compound serves as a powerful chemical probe for dissecting the intricacies of the Wnt/β-catenin signaling pathway and has demonstrated preclinical efficacy in suppressing the growth of APC-mutant CRC xenograft models.[2] Its ability to stabilize Axin and promote the formation of functional β-catenin destruction complexes underscores the therapeutic potential of tankyrase inhibition. However, concerns regarding intestinal toxicity associated with on-target inhibition of Wnt signaling in normal tissues remain a challenge for the clinical development of tankyrase inhibitors.[2][9] Future research will likely focus on developing novel tankyrase inhibitors with improved therapeutic windows and exploring combination therapies to enhance anti-tumor efficacy while mitigating adverse effects.[9][10] The detailed understanding of this compound's effect on the β-catenin destruction complex provides a solid foundation for these future endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of G007-LK in the PARP Family: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Experimental Applications of G007-LK, a Potent and Selective Tankyrase Inhibitor.
Introduction
This compound is a small molecule inhibitor that has garnered significant attention in cellular biology and oncology for its potent and selective inhibition of Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B), two key members of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.[1][2][3] Unlike broad-spectrum PARP inhibitors, this compound's specificity for the tankyrase subfamily allows for the precise dissection of their roles in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the structural basis for its selectivity.
Core Mechanism of Action: Targeting the Adenosine (B11128) Pocket of Tankyrases
This compound exerts its inhibitory effect by binding to the adenosine-binding pocket of the catalytic domain of TNKS1 and TNKS2.[1][5][6] This is a distinct mechanism compared to many other PARP inhibitors that target the more conserved nicotinamide-binding pocket.[7] By occupying the adenosine subsite, this compound prevents the binding of NAD+, the substrate required for poly(ADP-ribosyl)ation (PARsylation), thereby inhibiting the enzymatic activity of tankyrases.
The primary and most well-characterized downstream effect of tankyrase inhibition by this compound is the stabilization of Axin proteins (Axin1 and Axin2).[4][5] Axin is a crucial scaffold protein in the β-catenin destruction complex. Under normal conditions, tankyrases PARsylate Axin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to the accumulation of the destruction complex. This, in turn, enhances the phosphorylation and degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. The net result is the downregulation of Wnt/β-catenin signaling, a pathway frequently hyperactivated in various cancers.[4]
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for both TNKS1 and TNKS2 with IC50 values in the nanomolar range. Critically, it exhibits remarkable selectivity over other PARP family members, particularly PARP1.
| Target Enzyme | Biochemical IC50 | Cellular IC50 (Wnt Signaling) | Reference |
| TNKS1 | 46 nM | - | [1][3] |
| TNKS2 | 25 nM | - | [1][3] |
| Cellular Wnt Signaling | - | 50 nM | [1][6] |
| PARP1 | >20,000 nM | - | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits TNKS1/2, preventing Axin degradation and promoting β-catenin destruction.
Experimental Protocols
TNKS1/2 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant TNKS1 and TNKS2. A common method is a chemiluminescent assay that quantifies the poly(ADP-ribosyl)ation of a substrate.
Methodology:
-
Coating: Coat a 96-well plate with histone proteins (a substrate for tankyrases) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBST (PBS with 0.05% Tween 20) and block non-specific binding with a suitable blocking buffer for at least 90 minutes at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme Reaction: Add the this compound dilutions to the wells, followed by the addition of recombinant human TNKS1 or TNKS2 enzyme.
-
Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and wash the plate. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After incubation and washing, add a chemiluminescent HRP substrate.
-
Measurement: Immediately read the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
Caption: Workflow for the in vitro TNKS1/2 enzymatic assay.
Western Blot for Axin Stabilization
This protocol is used to visualize the cellular effect of this compound on the protein levels of Axin.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW480 or DLD-1) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Axin1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western Blotting to detect Axin stabilization.
TCF/LEF Luciferase Reporter Assay
This cell-based assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: After cell attachment, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) in the presence of various concentrations of this compound.
-
Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours).
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized signal in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., COLO-320DM or SW480) at a low density in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 7-14 days, changing the medium with fresh this compound every 2-3 days.
-
Fixation and Staining: When colonies are visible, fix them with a solution like 4% paraformaldehyde and then stain with 0.5% crystal violet.
-
Quantification: Gently wash the wells to remove excess stain and count the number of colonies (typically defined as a cluster of ≥50 cells).
Caption: Workflow for the colony formation assay.
Structural Basis of Selectivity
The high selectivity of this compound for tankyrases over other PARP family members is attributed to its unique binding mode within the extended adenosine-binding pocket of the tankyrase catalytic domain. The co-crystal structure of this compound with the PARP domain of TNKS2 (PDB ID: 4HYF) reveals that the inhibitor binds to unique structural features in this pocket.[1][6] This interaction is stabilized by a combination of hydrophobic interactions, π-π stacking, and hydrogen bonds that are not conserved in other PARP family members, thus providing the structural basis for its high target selectivity and specificity.[1]
Conclusion
This compound serves as an invaluable research tool for elucidating the specific functions of TNKS1 and TNKS2. Its potency and selectivity make it a superior probe compared to less specific PARP inhibitors for studying tankyrase-dependent cellular processes, particularly Wnt/β-catenin signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound in various biological contexts. A thorough understanding of its mechanism of action, coupled with rigorous experimental design, will continue to advance our knowledge of the role of tankyrases in health and disease, and may pave the way for the development of novel therapeutic strategies.
References
- 1. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hbcag-hepatitis-b-virus.com [hbcag-hepatitis-b-virus.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
G007-LK Target Validation in Colorectal Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. A significant portion of CRCs are driven by mutations in the Wnt/β-catenin signaling pathway, most commonly in the APC gene. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of genes promoting tumor growth. Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are key regulators of this pathway, promoting the degradation of AXIN proteins, which are essential components of the β-catenin destruction complex. Inhibition of Tankyrase activity has emerged as a promising therapeutic strategy to reactivate the destruction complex and suppress Wnt-driven tumor growth. G007-LK is a potent and selective small-molecule inhibitor of both TNKS1 and TNKS2. This technical guide provides a comprehensive overview of the preclinical target validation of this compound in colorectal cancer cells.
Mechanism of Action of this compound
This compound is an analogue of JW74 and functions by binding to the adenosine (B11128) site of the Tankyrase NAD-binding domain.[1] This inhibition prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN1 and AXIN2 by TNKS1/2.[2][3] Without PARsylation, AXIN proteins are not targeted for ubiquitination and subsequent proteasomal degradation. The resulting stabilization and accumulation of AXIN proteins lead to the reassembly and enhanced activity of the β-catenin destruction complex. This complex, which also includes APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for degradation by the proteasome.[4] Consequently, this compound treatment leads to a reduction in both cytosolic and nuclear β-catenin levels, thereby inhibiting the transcription of Wnt target genes.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various colorectal cancer models.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | APC Mutation Status | This compound IC50 (nM) | Effect on Wnt/β-catenin Signaling | Reference |
| COLO-320DM | Truncated | < 200 | Inhibition | [5] |
| SW403 | Truncated | 434 | Inhibition | [6] |
| HCT-15 | Truncated | > 1000 | Partial Inhibition | [1] |
| DLD-1 | Truncated | > 1000 | Partial Inhibition | [1] |
| SW480 | Truncated | Not specified | Reduction in nuclear β-catenin | [1] |
| COLO-205 | Not specified | Resistant | No significant inhibition | [1] |
| HT-29 | Not specified | Resistant | No significant inhibition | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Effect on Pharmacodynamic Markers | Reference |
| COLO-320DM | 20 mg/kg, twice daily | 61 | Stabilization of AXIN1/2, decreased β-catenin | [2] |
| SW403 | 50 mg/kg, daily or twice daily | Up to 71 | Stabilization of AXIN1/2, inhibition of Wnt target genes | [1] |
| HCT-15 | Not specified | No significant inhibition | - | [1] |
| DLD-1 | Not specified | No significant inhibition | - | [1] |
Key Experimental Protocols
Detailed methodologies for critical experiments used in the validation of this compound are provided below.
Western Blotting for Pharmacodynamic Markers
This protocol is used to assess the effect of this compound on the protein levels of key Wnt/β-catenin signaling components.
Detailed Methodology:
-
Cell Culture and Treatment: Plate colorectal cancer cells (e.g., COLO-320DM, SW403) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AXIN1, AXIN2, total β-catenin, phospho-β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity and clonogenic survival of cancer cells.
Detailed Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plates for 10-14 days, changing the medium and this compound every 3-4 days, until visible colonies are formed.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Quantification:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Alternatively, dissolve the crystal violet stain in methanol and measure the absorbance at 595 nm.
-
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of this compound in a living organism.
Detailed Methodology:
-
Cell Implantation: Subcutaneously implant colorectal cancer cells (e.g., COLO-320DM, SW403) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle daily or twice daily.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: Analyze the excised tumors for changes in protein levels (e.g., AXIN1/2, β-catenin) by Western blotting or immunohistochemistry, and for changes in gene expression by qRT-PCR.
Combination Therapies
Preclinical studies have explored the combination of this compound with other targeted agents to enhance its antitumor effects in colorectal cancer. The combination of this compound with PI3K/AKT inhibitors (e.g., BKM120) and EGFR inhibitors (e.g., erlotinib) has shown synergistic growth-inhibitory effects in colorectal cancer cell lines.[7][8] This suggests that dual targeting of the Wnt/β-catenin and PI3K/EGFR signaling pathways may be a promising therapeutic strategy.
Conclusion and Future Directions
This compound has been extensively validated as a potent and selective inhibitor of Tankyrase 1 and 2, with demonstrated preclinical efficacy in a subset of APC-mutant colorectal cancers. Its mechanism of action, centered on the stabilization of AXIN proteins and subsequent inhibition of Wnt/β-catenin signaling, is well-established. While this compound shows promise, its efficacy is not universal across all APC-mutant CRC cell lines, highlighting the need for predictive biomarkers to identify patient populations most likely to respond.[1] Furthermore, potential intestinal toxicity associated with Wnt pathway inhibition in normal tissues is a concern that needs to be carefully managed.[3] Future research should focus on identifying mechanisms of resistance to Tankyrase inhibitors and exploring rational combination therapies to overcome this resistance and broaden the clinical utility of this class of drugs in colorectal cancer. Although this compound itself may not be a clinical candidate, it serves as a critical tool compound for understanding the therapeutic potential of Tankyrase inhibition in colorectal cancer.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase inhibition sensitizes melanoma to PD-1 immune checkpoint blockade in syngeneic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
G007-LK: A Technical Guide to its Initial Studies and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
G007-LK is a potent and selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies used in its characterization. This compound has emerged as a valuable chemical probe for interrogating the biology of tankyrases and their role in cellular processes, particularly the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[2]
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] They play a critical role in various cellular functions, including the regulation of the Wnt/β-catenin signaling pathway.[3] In the context of this pathway, tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key component of the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent proteasomal degradation of AXIN, resulting in the stabilization and nuclear translocation of β-catenin, and the activation of Wnt target genes. Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer (CRC).[4]
This compound was developed as a potent and selective inhibitor of TNKS1 and TNKS2 to investigate the therapeutic potential of targeting this pathway.[1][2] This document details the foundational research that established this compound as a critical tool for studying tankyrase biology.
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of TNKS1 and TNKS2.[1] By binding to the adenosine-binding pocket of the tankyrase NAD+ binding cleft, this compound prevents the auto-PARsylation of tankyrases and the PARsylation of their substrates, including AXIN1 and AXIN2.[3][5] This inhibition leads to the stabilization of AXIN proteins, promoting the assembly of the β-catenin destruction complex and subsequent degradation of β-catenin.[6] The reduction in nuclear β-catenin levels leads to the downregulation of Wnt/β-catenin target gene expression, ultimately inhibiting the growth of cancer cells dependent on this pathway.[5]
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.
Caption: Wnt/β-catenin signaling and this compound's inhibitory action.
Quantitative Data
The following tables summarize the key quantitative data from the initial studies of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | TNKS1 IC₅₀ | TNKS2 IC₅₀ | Cellular IC₅₀ (Wnt Signaling) | Reference |
| Value | 46 nM | 25 nM | 50 nM | [1][6] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [6] |
| SW403 | Colony Formation | Suppression | Not Specified | [6] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [5][6] |
| HCT-15 | Cell Cycle | Decrease in S-phase (28% to 18%) | 0.2 µM | [5][6] |
| Organoids | Growth Suppression | IC₅₀ of 80 nM | 80 nM | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect | Reference |
| COLO-320DM Xenograft | 20 mg/kg twice daily | 61% tumor growth inhibition | [6] |
| SW403 Xenograft | Daily or twice daily | Up to 71% tumor growth inhibition | [5] |
| Lgr5-EGFP-Ires-CreERT2;R26R-Confetti mice | 10 or 50 mg/kg daily (gavage) or 100 mg/kg in chow | Reduced LGR5+ stem cell proliferation | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tankyrase Biochemical Assay
This assay quantifies the inhibitory activity of this compound against purified TNKS1 and TNKS2 enzymes.
-
Protocol:
-
The inhibitory activity of this compound at various doses was tested in duplicate against TNKS1 and TNKS2 using Chemiluminescent Assay Kits (BPS Bioscience).[5]
-
The luminescence, which is proportional to the enzyme activity, was measured on a GloMax Luminometer.[6]
-
IC₅₀ values were calculated from the dose-response curves.
-
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[2][5]
-
Protocol:
-
Seed HEK293 reporter cells in a 96-well plate.
-
After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway.
-
Concurrently, treat the cells with serial dilutions of this compound or vehicle control (DMSO).[2]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Lines: Colorectal cancer cell lines such as COLO-320DM and SW403.[6]
-
Protocol:
-
Seed cells at a low density (e.g., 500 cells/well) in 6-well plates.[6]
-
Allow cells to adhere for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control. The medium and compound are refreshed every third day.[6]
-
Incubate for up to 17 days, or until colonies are of a sufficient size for quantification.[6]
-
Stain the colonies with crystal violet or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2][6]
-
Quantify the number and size of colonies using a scanner and appropriate software.[6]
-
Western Immunoblotting
This technique is used to detect changes in the protein levels of key Wnt signaling components.
-
Protocol:
-
Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., AXIN1, AXIN2, β-catenin, TNKS1/2) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures.
Caption: TCF/LEF Luciferase Reporter Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of G007-LK on LGR5+ Intestinal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G007-LK, a potent and selective small molecule inhibitor of tankyrase (TNKS1/2), has emerged as a significant modulator of Wnt/β-catenin signaling, a critical pathway governing the proliferation and maintenance of LGR5-positive (LGR5+) intestinal stem cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound on this specific cell population, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The presented evidence demonstrates that this compound effectively inhibits the proliferation of LGR5+ intestinal stem cells by stabilizing the β-catenin destruction complex. Notably, this inhibitory effect is reversible and does not lead to significant alterations in the gross morphology of the intestinal epithelium, suggesting the presence of compensatory mechanisms or a resistant cell population. This document serves as a comprehensive resource for researchers investigating intestinal stem cell biology, Wnt signaling, and the development of targeted cancer therapeutics.
Introduction
The intestinal epithelium undergoes continuous self-renewal, a process driven by LGR5+ intestinal stem cells residing at the base of the crypts of Lieberkühn.[1][2] The Wnt/β-catenin signaling pathway is indispensable for the maintenance and proliferative activity of these stem cells.[1][3] Dysregulation of this pathway is a hallmark of colorectal cancer (CRC), making its components attractive targets for therapeutic intervention.[2][3]
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in promoting Wnt signaling by targeting the β-catenin destruction complex for degradation.[4][5][6] The destruction complex, composed of Axin, APC, GSK3, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation in the absence of a Wnt ligand.[6] By inhibiting tankyrase, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.[4][7]
This guide details the specific effects of this compound on LGR5+ intestinal stem cells, providing a foundation for further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on LGR5+ intestinal stem cells and related systems.
Table 1: In Vitro and In Organo Efficacy of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 (TNKS1) | 46 nM | Biochemical Assay | [7] |
| IC50 (TNKS2) | 25 nM | Biochemical Assay | [7] |
| Cellular IC50 | 50 nM | HEK293 cells (luciferase reporter assay) | [7] |
| Organoid Growth IC50 | 80 nM | Colorectal cancer organoids | [7] |
| Mitotic Reduction | From 24% to 12% | COLO-320DM cells (0.2 µM this compound) | [7] |
| S-Phase Reduction | From 28% to 18% | HCT-15 cells (0.2 µM this compound) | [7] |
Table 2: In Vivo Effects of this compound on LGR5+ Intestinal Stem Cells in Mice
| Parameter | Observation | Treatment Details | Reference |
| Lineage Tracing (Number of Traced Cells) | Significantly reduced | Lgr5-EGFP-Ires-CreERT2;R26R-Confetti mice; 10 mg/kg this compound (oral gavage) | [3] |
| Lineage Tracing (Volume of Traced Cells) | Significantly reduced | Lgr5-EGFP-Ires-CreERT2;R26R-Confetti mice; 10 mg/kg this compound (oral gavage) | [3] |
| Crypts with GFP+ Cells | 23% reduction | Lgr5-EGFP-Ires-CreERT2;R26R-Confetti mice; this compound treatment | [3] |
| β-catenin Positive Nuclei in Crypt Base | Significantly reduced | Lgr5-EGFP-Ires-CreERT2 mice; 10 mg/kg and 50 mg/kg this compound (oral gavage) | [3] |
| Ki67 Positive Cells | Slight reduction | Mouse small intestine; this compound treatment | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on LGR5+ intestinal stem cells by targeting the Wnt/β-catenin signaling pathway. The following diagram illustrates this mechanism.
As depicted, in the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the inhibition of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes that promote stem cell proliferation. Tankyrase activity contributes to this process by promoting the degradation of Axin, a key scaffold protein in the destruction complex. This compound inhibits tankyrase, leading to the stabilization of Axin and the subsequent degradation of β-catenin, thereby suppressing Wnt signaling and reducing the proliferation of LGR5+ intestinal stem cells.[4][7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vivo Lineage Tracing in Mice
This protocol is adapted from studies using Lgr5-EGFP-Ires-CreERT2;R26R-Confetti mice to trace the fate of LGR5+ stem cells.[3]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
G007-LK: A Technical Guide to its Selectivity Profile Against Poly(ADP-ribose) Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
G007-LK is a potent and highly selective small molecule inhibitor of Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b), two members of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by mediating the degradation of Axin, a key component of the β-catenin destruction complex.[3] By inhibiting tankyrases, this compound stabilizes Axin, leading to the suppression of Wnt signaling, a pathway frequently dysregulated in cancer.[3] This technical guide provides an in-depth overview of the selectivity profile of this compound against other PARP family members, details the experimental protocols used to determine its activity, and visualizes its mechanism of action.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound has been assessed against multiple members of the PARP family. The following table summarizes the available quantitative data, highlighting its remarkable selectivity for the tankyrase subfamily.
| Target | IC50 (nM) | Assay Type | Reference |
| TNKS1 (PARP5a) | 46 | Biochemical | [1][4] |
| TNKS2 (PARP5b) | 25 | Biochemical | [1][4] |
| PARP1 | >20,000 | Biochemical | [4] |
| PARP2-4 | Not Inhibited | Inferred from binding mode | [5] |
| Mono-ADP-ribosyltransferases | Not Inhibited | Inferred from binding mode | [5] |
Note: The high selectivity of this compound is attributed to its binding to the adenosine (B11128) subsite of the NAD+ binding pocket of tankyrases, a region that is structurally distinct from other PARP family members.[1][5] This unique binding mode is the basis for its inability to inhibit the regulatory subdomain-containing PARPs (PARP1-4) and the mono-ADP-ribosyltransferases within the family.[5]
Mandatory Visualization
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for assessing this compound activity.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
References
- 1. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
G007-LK: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1][2] These enzymes are crucial regulators of various cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] this compound functions by preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a central component of the β-catenin destruction complex.[4][5] This leads to the stabilization of AXIN and subsequent destabilization of β-catenin, thereby inhibiting Wnt signaling.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on cancer research.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |
| Biochemical IC₅₀ | 46 nM | 25 nM | - | [1][2] |
| Cellular IC₅₀ | - | - | 50 nM (HEK293) | [2][4] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [2][4] |
| SW403 | Colony Formation | Suppression | Not Specified | [4] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [4] |
| HCT-15 | Cell Cycle | Decrease in S-phase (28% to 18%) | 0.2 µM | [4] |
| Various (537 cell lines) | Growth Inhibition | GI₂₅ < 1 µM in 16% of cell lines | < 1 µM | [6] |
| Organoids | Growth Suppression | IC₅₀ of 80 nM | 80 nM | [4] |
Signaling Pathway
This compound primarily targets the Wnt/β-catenin signaling pathway. In the absence of Wnt ligand, β-catenin is targeted for degradation by a destruction complex containing AXIN, APC, GSK3β, and CK1. Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. Tankyrases promote the degradation of AXIN. This compound inhibits tankyrases, leading to the stabilization of AXIN, reformation of the destruction complex, and subsequent degradation of β-catenin, thus inhibiting Wnt signaling.
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Experimental Protocols
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of cells.
Materials:
-
Colorectal cancer cell lines (e.g., COLO-320DM, SW403)[4]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.[2][4]
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be consistent across all wells (e.g., <0.1%).
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle every 2-3 days.[4]
-
When colonies are visible, aspirate the medium and wash the wells twice with PBS.
-
Fix the colonies with fixation solution for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
Western Blot Analysis
This protocol is used to detect changes in protein levels of key Wnt signaling components following this compound treatment.
Materials:
-
Cancer cell lines (e.g., SW480)[2]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-AXIN1, anti-phospho-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[2]
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 24 hours).[2]
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.[2]
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.[2]
TCF/LEF Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
TCF/LEF-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
96-well plates
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect HEK293T cells with the TCF/LEF firefly luciferase reporter and Renilla luciferase control plasmids in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of this compound or vehicle control.
-
If studying ligand-driven signaling, stimulate the cells with Wnt3a-conditioned medium.[7]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for studying this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: Utilizing G007-LK for Colony Formation Assays
Introduction
G007-LK is a potent and highly selective small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2] Its primary mechanism of action involves the inhibition of the canonical Wnt/β-catenin signaling pathway, a critical pathway for cell proliferation and survival that is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[3][4]
Mechanism of Action
In the Wnt/β-catenin pathway, Tankyrase enzymes target AXIN, a key component of the β-catenin destruction complex, for poly(ADP-ribosyl)ation. This modification leads to AXIN's ubiquitination and subsequent degradation by the proteasome. The loss of AXIN destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes that drive cell proliferation.
This compound inhibits the catalytic activity of TNKS1/2.[1] This action prevents AXIN degradation, thereby stabilizing the destruction complex and promoting the constitutive degradation of β-catenin.[1][3] The resulting downregulation of Wnt/β-catenin signaling leads to decreased proliferation, cell cycle arrest, and a reduced capacity for long-term survival, making it an ideal candidate for evaluation in colony formation assays.[1][3] In some cellular contexts, this compound has also been shown to impact YAP and PI3K/AKT signaling pathways.[5]
Application in Colony Formation Assays
The colony formation or clonogenic assay is an in vitro method used to assess the long-term proliferative potential and survival of single cells after treatment with a therapeutic agent.[6] This assay is particularly relevant for this compound as it measures the compound's cytostatic or cytotoxic effects over an extended period (7-17 days), reflecting its impact on the sustained signaling required for a cell to establish a viable colony.[1] It is a valuable tool for determining the long-term efficacy of this compound in susceptible cancer cell lines, especially those with APC mutations.[3]
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of this compound from various studies.
Table 1: Biochemical and Cellular IC₅₀ Values for this compound
| Parameter | Target/Pathway | IC₅₀ Value | Reference |
| Biochemical IC₅₀ | TNKS1 (cell-free assay) | 46 nM | [1][7] |
| Biochemical IC₅₀ | TNKS2 (cell-free assay) | 25 nM | [1][7] |
| Cellular IC₅₀ | Wnt/β-catenin Signaling | 50 nM | [1][7] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line(s) | Assay Type | Effective Concentration | Observed Effect | Reference |
| COLO-320DM, SW403 | Colony Formation | ~0.2 µM | Suppression of colony formation | [1][7] |
| COLO-320DM | Cell Cycle | 0.2 µM | Reduction in mitotic cells (from 24% to 12%) | [1][7] |
| HCT-15 | Cell Cycle | 0.2 µM | Decrease in S-phase cells (from 28% to 18%) | [1][7] |
| COLO 320DM | Proliferation | 50 nM - 1 µM | Dose-dependent reduction in proliferation | [8] |
| Panel of 537 lines | Growth Inhibition | < 1 µM | 25% growth inhibition (GI₂₅) in 87 cell lines | [5] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for conducting a colony formation assay to evaluate the efficacy of this compound.
Materials
-
Cancer cell line of interest (e.g., COLO-320DM, SW403)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure
-
Cell Preparation and Seeding: a. Culture cells to approximately 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the concentration of viable cells. d. Dilute the cell suspension to the desired seeding density. For many cancer cell lines, a density of 500 cells per well in a 6-well plate is recommended.[1][5] e. Add 2 mL of the cell suspension to each well of a 6-well plate. f. Incubate the plates for 24 hours to allow cells to adhere.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 10 nM to 1 µM. Always include a vehicle-only control (e.g., 0.01% - 0.05% DMSO).[1][5] b. After 24 hours of cell adherence, carefully aspirate the medium from each well. c. Add 2 mL of the medium containing the appropriate concentration of this compound or vehicle control to each well. Ensure each condition is tested in triplicate.
-
Incubation and Maintenance: a. Incubate the plates at 37°C with 5% CO₂ for 7 to 17 days.[1] The optimal duration depends on the growth rate of the cell line and should be determined empirically (i.e., when colonies in the control wells are clearly visible). b. Crucially, replace the medium with fresh this compound or vehicle control every 3 days to maintain compound activity. [1]
-
Fixing and Staining: a. Once colonies in the control wells are of sufficient size (typically >50 cells per colony), terminate the experiment. b. Gently aspirate the medium from all wells. c. Wash each well once with 2 mL of PBS. d. Add 1 mL of fixing solution (e.g., Methanol) to each well and incubate for 15-20 minutes at room temperature.[7] e. Aspirate the fixing solution. f. Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.[7] g. Carefully remove the staining solution. Gently wash the wells with water multiple times to remove excess stain until the background is clear. h. Allow the plates to air dry completely overnight in an inverted position.
-
Colony Counting and Analysis: a. Scan the dried plates or capture images using a high-resolution scanner or camera. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[7] Counting can be done manually or with software such as ImageJ. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:
- PE = (Number of colonies counted in control / Number of cells seeded) x 100%
- SF = (Number of colonies counted in treatment / (Number of cells seeded x PE)) d. Plot the Surviving Fraction as a function of this compound concentration.
Visualizations
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound mechanism in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Colony Formation Assay
Caption: Workflow for a this compound colony formation experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G007-LK, a Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of G007-LK stock solutions and working concentrations for in vitro and in vivo studies. This compound is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin and Hippo-YAP signaling pathways.[1][2][3]
Introduction
This compound exerts its effects by inhibiting the poly(ADP-ribosyl)ation activity of tankyrases. This leads to the stabilization of Axin, a crucial component of the β-catenin destruction complex, ultimately suppressing Wnt/β-catenin signaling.[4] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer (CRC).[1][5][6] this compound has demonstrated anti-tumor efficacy in preclinical models of Wnt-dependent cancers.[5][7]
Data Presentation
Chemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 529.96 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | ||
| DMSO | ≥ 30 mg/mL (56.61 mM). Note: Hygroscopic DMSO can reduce solubility; use fresh DMSO. | [8] |
| 25 mg/mL | [9] | |
| 69 mg/mL (130.19 mM) | [4] | |
| Water | Insoluble | [4] |
| Ethanol (B145695) | Insoluble | [4] |
In Vitro Activity
| Parameter | Cell Line/Target | IC₅₀ / Concentration | Reference |
| Biochemical IC₅₀ | |||
| TNKS1 | 46 nM | [4][8] | |
| TNKS2 | 25 nM | [4][8] | |
| Cellular Activity | |||
| Wnt/β-catenin signaling inhibition (luciferase reporter assay) | HEK293 | 50 nM | [4] |
| Colony Formation Suppression | COLO-320DM | ~0.2 µM | [5] |
| SW403 | ~0.2 µM | [5] | |
| Cell Cycle Effects | |||
| Reduction in mitotic cells (from 24% to 12%) | COLO-320DM | 0.2 µM | [4] |
| Decrease in S-phase cells (from 28% to 18%) | HCT-15 | 0.2 µM | [4] |
In Vivo Dosing (Mouse Models)
| Dosing Regimen | Vehicle | Efficacy/Observation | Reference |
| 20 mg/kg, i.p., twice daily | Not specified | 61% tumor growth inhibition in COLO-320DM xenografts. | [4] |
| 10 or 50 mg/kg, oral gavage, once daily | 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75% ethanol in PBS | Reduced lineage tracing from LGR5+ intestinal stem cells. | [7] |
| 100 mg/kg in chow, ad libitum | Not applicable | Inhibited WNT signaling in LGR5+ stem cells. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL). Note that moisture-absorbing DMSO can decrease solubility.[4][8]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are stable for up to 6 months at -20°C.[8][10]
Protocol 2: Preparation of Working Concentrations for Cell Culture
Objective: To dilute the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
Add the appropriate volume of the diluted this compound solution to your cell culture plates.
Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt Signaling
Objective: To quantify the inhibitory effect of this compound on the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
This compound working solutions.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Stimulate the cells with Wnt3a to activate the Wnt/β-catenin pathway.
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[2][4]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 4: Western Blotting for Wnt Pathway Components
Objective: To assess the effect of this compound on the protein levels of key Wnt signaling components, such as Axin and β-catenin.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, COLO-320DM).
-
This compound working solutions.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[2]
Protocol 5: Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., COLO-320DM, SW403).
-
This compound working solutions.
-
Crystal violet staining solution.
Procedure:
-
Seed cells at a low density (e.g., 500 cells/well) in 6-well plates.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control. The medium and treatment should be refreshed every 3-4 days.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
Wash the colonies with PBS, fix with methanol (B129727) or paraformaldehyde, and stain with 0.5% crystal violet.
-
Wash away excess stain with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[2][4]
Mandatory Visualizations
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Tankyrase 1/2 Inhibitor VI, this compound | 1380672-07-0 [sigmaaldrich.com]
Application Notes and Protocols: G007-LK in TCF/LEF Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G007-LK is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a crucial component of the β-catenin destruction complex, this compound prevents AXIN's degradation.[1][4] This leads to the stabilization of the destruction complex, which in turn promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[3] The resulting decrease in nuclear β-catenin levels inhibits the transcription of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-responsive genes, which are often implicated in cancer cell proliferation.[5][6][7] The TCF/LEF luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin signaling pathway and to assess the efficacy of inhibitors like this compound.[5][8]
Mechanism of Action of this compound in the Wnt/β-catenin Pathway
The canonical Wnt signaling pathway is tightly regulated to control cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, the destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.[3]
Tankyrase enzymes (TNKS1/2) PARsylate Axin, leading to its ubiquitination and degradation.[3][4] this compound inhibits tankyrase activity, which stabilizes Axin levels.[1][9] A stable and active destruction complex efficiently degrades β-catenin, thereby inhibiting the transcription of Wnt target genes.[3]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been characterized in various assays, demonstrating its potency and selectivity.
| Parameter | Value | Assay System | Reference |
| IC₅₀ for TNKS1 | 46 nM | Cell-free biochemical assay | [1][2] |
| IC₅₀ for TNKS2 | 25 nM | Cell-free biochemical assay | [1][2] |
| Cellular IC₅₀ | 50 nM | Not specified | [2] |
| IC₅₀ in Organoids | 80 nM | Colorectal cancer organoids | [1] |
| IC₅₀ in TCF/LEF Reporter Assay | Varies by cell line | COLO 320DM cells | [5] |
| GI₅₀ in RKO cells | 8.9 µM | Cell proliferation assay | [2] |
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay.[3][10][11]
Materials
-
Negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)[5]
-
Renilla luciferase plasmid (for normalization of transfection efficiency)[3][5]
-
Transfection reagent (e.g., FuGENE®)[5]
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
White, opaque 96-well plates
-
Standard cell culture reagents (DMEM, FBS, antibiotics, etc.)
Experimental Workflow
Caption: Experimental workflow for a TCF/LEF luciferase reporter assay.
Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Seed HEK293T or another suitable cell line in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[3]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection (Day 2):
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3][5]
-
In parallel, transfect a set of wells with the FOPFlash (mutated TCF/LEF sites) plasmid and Renilla luciferase as a negative control.[5]
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
After 24 hours, carefully remove the transfection medium.
-
Add fresh medium containing serial dilutions of this compound. Include a DMSO-only control.
-
Pre-incubate the cells with the compound for 1 hour before Wnt stimulation.[3]
-
-
Wnt Stimulation (Day 3):
-
Luciferase Assay (Day 4):
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.[3]
-
Calculate the percent inhibition of Wnt signaling for each concentration of this compound relative to the Wnt3a-stimulated control.
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.
-
Expected Outcomes
Treatment with this compound is expected to cause a dose-dependent decrease in TCF/LEF luciferase reporter activity in cells stimulated with Wnt3a.[12] This indicates a reduction in Wnt/β-catenin signaling. Further validation of this compound's effect can be achieved by observing:
-
A decrease in the levels of both total and active (non-phosphorylated) β-catenin.[1][9]
-
Reduced expression of known Wnt target genes such as AXIN2, NKD1, and APCDD1.[1][5]
Conclusion
This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and for the development of novel anticancer therapeutics. The TCF/LEF luciferase reporter assay provides a robust and quantitative method for evaluating the efficacy of this compound and other tankyrase inhibitors in a cellular context. These application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
- 7. amsbio.com [amsbio.com]
- 8. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Application Note: Detection of Axin Stabilization using G007-LK by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axin is a crucial scaffold protein that plays a central role in the canonical Wnt/β-catenin signaling pathway. It is a key component of the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3 (GSK3), and casein kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1] The dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making the components of this pathway attractive targets for therapeutic intervention.[1]
The stability of Axin itself is regulated by the poly(ADP-ribose) polymerase (PARP) family members Tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases PARsylate Axin, leading to its ubiquitination and degradation.[1] Inhibition of tankyrase activity prevents Axin degradation, leading to its stabilization and accumulation.[1][2] This enhanced level of Axin reinforces the β-catenin destruction complex, thereby promoting β-catenin degradation and attenuating Wnt signaling.[1]
G007-LK is a potent and specific small molecule inhibitor of tankyrases.[2][3][4][5][6] By inhibiting TNKS1/2, this compound treatment leads to the stabilization of Axin, making it a valuable tool for studying the Wnt/β-catenin pathway and for developing potential cancer therapeutics.[2][3][4][5][6][7] This application note provides a detailed protocol for detecting the stabilization of Axin protein levels in cultured cells following treatment with this compound using Western blot analysis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.
Caption: Experimental workflow for assessing Axin stabilization by Western blot.
Quantitative Data Summary
The following table summarizes representative data on the effects of tankyrase inhibitors on Axin protein levels as determined by Western blot analysis from various studies. These values can serve as a general reference for expected outcomes.
| Cell Line | Treatment (Inhibitor) | Duration | Fold Change in Axin1 Protein Level | Fold Change in Axin2 Protein Level | Reference |
| SW480 | This compound | 2-24 hours | Increased | Substantially Increased | [5][8] |
| HEK293T | This compound (500 nM) | Overnight | Stabilized | Not Specified | [2] |
| U2OS | This compound (500 nM) | Overnight | Stabilized | Not Specified | [2] |
| B16-F10 | This compound (1 µM) | 24 hours | Stabilized | Not Specified | [6] |
| MDA-MB-231 | XAV939 (10 µM) | Overnight | Increased | Increased | [9] |
| DLD1 | Tankyrase-IN-5 (10 µM) | 24 hours | ~2-fold increase | Not Specified | [1] |
Experimental Protocol: Western Blot for Axin Stabilization
This protocol details the steps to assess the stabilization of Axin protein in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: SW480, HEK293T, U2OS, or other relevant cell lines.
-
This compound: Tankyrase inhibitor.
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.[10][11]
-
SDS-PAGE Gels: 7.5% or 10% polyacrylamide gels.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1][10]
-
Primary Antibodies:
-
Rabbit anti-Axin1 antibody
-
Rabbit anti-Axin2 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[10]
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for this compound stock solution)
Procedure
-
Cell Culture and Treatment
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., overnight or for a time course of 4, 8, 16, and 24 hours).[2][4][5][10]
-
-
Cell Lysis
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[1][11]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[11][12]
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[1][11]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][12]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.[1][12]
-
-
Protein Quantification
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to the lysates.[11]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][10]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 7.5% or 10% SDS-PAGE gel.[1]
-
Run the gel until the dye front reaches the bottom.[1]
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][10] For a protein of Axin's size (~95-110 kDa), a wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended.[10][13]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
-
-
Blocking and Antibody Incubation
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][10]
-
Incubate the membrane with the primary antibody against Axin1 or Axin2, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[1][10]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[1][10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1][10]
-
-
Detection and Analysis
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
For data analysis, perform densitometry measurements of the Axin bands and normalize them to the corresponding loading control (β-actin or GAPDH) bands.
-
-
Stripping and Re-probing (Optional)
-
The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control to confirm equal protein loading across all lanes.[10]
-
Troubleshooting
-
No or Weak Axin Signal: Axin is a low-abundance protein.[10] Consider increasing the amount of total protein loaded (up to 50 µg per lane) or using immunoprecipitation to enrich for Axin before the Western blot.[10] Ensure fresh lysis buffer with protease inhibitors is used to prevent protein degradation.[10]
-
High Background: Ensure adequate blocking and sufficient washing steps. Optimize the primary and secondary antibody concentrations.
-
Non-specific Bands: Use a high-quality, validated primary antibody.[13][14][15] Check the antibody datasheet for expected band size and potential cross-reactivity.
By following this detailed protocol, researchers can effectively utilize Western blotting to detect and quantify the stabilization of Axin protein levels induced by the tankyrase inhibitor this compound, providing valuable insights into the regulation of the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Anti-Axin 1 Antibody (A305162) | Antibodies.com [antibodies.com]
- 14. scbt.com [scbt.com]
- 15. Axin 2 Antibodies for Western Blot - Antibody Resource Page [antibodyresource.com]
Application Notes and Protocols for Studying Wnt-Dependent Tumors Using G007-LK
Introduction
The Wnt signaling pathway is fundamental in both embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), often initiated by mutations in genes like APC. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are key regulators of the Wnt pathway. They promote the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex.[1][2] Inhibition of tankyrase activity leads to Axin stabilization, subsequent β-catenin degradation, and downregulation of Wnt target gene expression, presenting a promising therapeutic strategy for Wnt-dependent tumors.[3]
G007-LK is a potent and selective small-molecule inhibitor of both TNKS1 and TNKS2.[4] It has been demonstrated to effectively suppress Wnt/β-catenin signaling in various preclinical models, both in vitro and in vivo.[5][6] These application notes provide detailed protocols for utilizing this compound to study Wnt-dependent tumors, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action of this compound in the Wnt Signaling Pathway
This compound functions by binding to the adenosine-binding pocket of tankyrase 1 and 2, inhibiting their catalytic activity.[4][6] In the canonical Wnt signaling pathway, tankyrases poly(ADP-ribosyl)ate (PARylate) Axin, marking it for ubiquitination and proteasomal degradation.[7] By inhibiting tankyrase, this compound prevents Axin degradation, leading to the stabilization and accumulation of the β-catenin destruction complex.[1] This complex, which also includes APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for degradation. Consequently, the translocation of β-catenin to the nucleus is blocked, preventing the transcription of Wnt target genes that drive tumor cell proliferation and survival.[5]
Caption: Simplified Wnt signaling pathway with and without this compound inhibition.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target | IC₅₀ | Reference |
| Biochemical IC₅₀ | TNKS1 | 46 nM | [1][4] |
| TNKS2 | 25 nM | [1][4] | |
| Cellular IC₅₀ (Wnt Signaling) | HEK293 cells | 50 nM | [1][4] |
| Cellular IC₅₀ (Organoid Growth) | ApcMin intestinal adenoma spheroids | 80 nM | [1] |
Table 2: In Vitro Cellular Effects of this compound on Colorectal Cancer (CRC) Cell Lines
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [1] |
| SW403 | Colony Formation | Suppression | Not Specified | [1] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [1] |
| HCT-15 | Cell Cycle | Decrease in S-phase cells (28% to 18%) | 0.2 µM | [1] |
| Multiple CRC lines | Wnt Signaling Reporter | ~50% inhibition of APC mutation-driven signaling | Not Specified | [5] |
| SW480 | Protein Levels | Reduction of nuclear non-phospho-β-catenin by up to 48% | Not Specified | [5] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| COLO-320DM | 20 mg/kg, i.p., twice daily | 61% | Not specified | [1] |
| SW403 | Daily or twice daily i.p. | Up to 71% | <10% change | [5] |
| HCT-15 | Daily i.p. | No significant inhibition | Not specified | [5] |
| DLD-1 | Daily i.p. | No significant inhibition | Not specified | [5] |
Experimental Protocols
Caption: General experimental workflow for evaluating this compound.
Protocol 1: TCF/LEF Luciferase Reporter Assay for Wnt Signaling
Objective: To quantify the inhibitory effect of this compound on canonical Wnt/β-catenin signaling.
Materials:
-
HEK293 cells stably transfected with a TCF/LEF-driven firefly luciferase reporter (e.g., TOPbrite).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293-TOPbrite cells into a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Remove the medium and add the this compound dilutions to the respective wells.
-
Wnt Stimulation: After 1 hour of pre-incubation with this compound, add Wnt3a conditioned medium or recombinant Wnt3a to induce Wnt signaling. For APC-mutant cell lines, endogenous signaling may be sufficient, and this step can be omitted.[5]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[8][1]
-
Luciferase Assay: Equilibrate the plate to room temperature. Perform the luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla (if applicable, for normalization) luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla or cell viability). Plot the normalized signal against the this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for Wnt Pathway Protein Levels
Objective: To assess the effect of this compound on the protein levels of key Wnt signaling components, such as Axin1, Axin2, and β-catenin.
Materials:
-
CRC cell lines (e.g., COLO-320DM, SW480).[5]
-
6-well plates.
-
This compound stock solution.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin (total and non-phospho), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle (DMSO) for 24 hours.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to the loading control. Expect to see an increase in Axin1 and Axin2 levels and a decrease in total and active (non-phospho) β-catenin levels.[5][1]
Protocol 3: Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.
Materials:
-
CRC cell lines (e.g., COLO-320DM).[1]
-
6-well plates.
-
This compound stock solution.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 500-1000 cells per well) in 6-well plates.[8][1]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-17 days, changing the medium and this compound every 3-4 days, until colonies are visible.[1]
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.[8]
-
-
Quantification: Gently wash the wells with water and air dry. Count the number of colonies (typically defined as clusters of ≥50 cells) manually or using an automated counter.
Protocol 4: In Vivo Xenograft Tumor Growth Study
Objective: To assess the antitumor efficacy of this compound in a mouse xenograft model of a Wnt-dependent cancer.
Materials:
-
Immunocompromised mice (e.g., CD-1 nude).[5]
-
CRC cells for implantation (e.g., COLO-320DM, SW403).[5]
-
This compound.
-
Vehicle for administration.
Vehicle Formulation (Intraperitoneal - i.p.):
-
15% DMSO
-
17.5% Cremophor EL
-
8.75% Ethanol
-
8.75% Miglyol 810N
-
50% PBS[5]
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 106 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=10 per group).[5]
-
Treatment Administration: Administer this compound (e.g., 20-50 mg/kg) or vehicle via the chosen route (e.g., i.p.) and schedule (e.g., once or twice daily).[5][1]
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week. Observe the general health of the animals.
-
Endpoint: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of Wnt target gene expression (qPCR) or protein levels (Western blot) to confirm target engagement.[5]
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between treatment and control groups. Plot mean tumor volume and body weight over time for each group.
Conclusion
This compound is a valuable chemical probe and potential therapeutic agent for investigating and targeting Wnt-dependent tumors. The protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this compound, from initial in vitro validation of Wnt pathway inhibition to in vivo assessment of antitumor efficacy. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of Wnt signaling in cancer and the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for G007-LK Treatment in β-Catenin Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G007-LK is a potent and selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the Wnt/β-catenin signaling pathway.[2] In many cancers, particularly colorectal cancer (CRC), mutations in genes like APC lead to the aberrant stabilization of β-catenin, which then drives oncogenic gene expression.[3][4] this compound offers a powerful tool to counteract this by inducing the degradation of β-catenin.[4]
The primary mechanism of this compound involves the inhibition of tankyrase-mediated poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex.[3] By preventing Axin's degradation, this compound treatment leads to the stabilization of the destruction complex and the formation of cytoplasmic puncta known as "degradasomes".[5][6][7] These structures act as sites for the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby inhibiting Wnt signaling.[6][8] These application notes provide detailed protocols for utilizing this compound to study β-catenin degradation and Wnt pathway inhibition.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published findings.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |
| Biochemical IC₅₀ | 46 nM | 25 nM | - | [1] |
| Cellular IC₅₀ | - | - | 80 nM (organoids) | [1] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [1] |
| SW403 | Colony Formation | Suppression | Not Specified | [1] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [1] |
| HCT-15 | Cell Cycle | Decrease in S-phase (28% to 18%) | 0.2 µM | [1] |
| SW480 | Nuclear Nonphospho-β-catenin | Reduction up to 48% | Not Specified | [3] |
| COLO-320DM | Nuclear Nonphospho-β-catenin | Reduction up to 42% | Not Specified | [3] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of this compound and a general workflow for its experimental evaluation.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting degradasome formation for β-catenin degradation.
Caption: General experimental workflow for evaluating the effects of this compound on cancer cell lines.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTS)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., COLO-320DM, SW480)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control (final DMSO concentration should be consistent across all wells, e.g., 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferation of cells.
Materials:
-
Cancer cell line of interest (e.g., COLO-320DM, SW403)
-
Complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare a single-cell suspension.
-
Seed cells in 6-well plates at a low density (e.g., 500 cells per well).[1]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-17 days, changing the medium and this compound every third day.[1]
-
When colonies are visible, aspirate the medium and wash the wells gently with PBS.
-
Fix the colonies with a fixing solution for 15-20 minutes at room temperature.
-
Remove the fixing solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
Protocol 3: Western Blot Analysis
Objective: To detect changes in the protein levels of key Wnt signaling components following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-Axin2, anti-phospho-β-catenin, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 4: TCF/LEF Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T or other suitable cells stably transfected with a TCF/LEF-driven firefly luciferase reporter (e.g., TOPbrite) and a constitutively expressed Renilla luciferase control.[3]
-
Wnt3a-conditioned medium (for ligand-driven signaling)
-
96-well white, clear-bottom plates
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
For ligand-driven activation, stimulate the cells with Wnt3a-conditioned medium. For studies in APC-mutant CRC cells, Wnt3a stimulation is not required.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 24-48 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as a percentage of the activity in vehicle-treated control cells.
Protocol 5: Immunofluorescence Microscopy for Degradasome Visualization
Objective: To visualize the formation of this compound-induced cytoplasmic puncta (degradasomes).
Materials:
-
Cancer cell line of interest (e.g., SW480) grown on glass coverslips
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies against degradasome components (e.g., anti-Axin1, anti-Axin2, anti-β-catenin, anti-TNKS1/2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 6 hours).[6][8]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking solution for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal or fluorescence microscope to visualize the formation of cytoplasmic puncta.[6][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity | PLOS One [journals.plos.org]
Preclinical Pharmacokinetic Analysis of G007-LK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G007-LK is a potent and selective small-molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development of various cancers, particularly colorectal cancer (CRC).[3] this compound functions by binding to the adenosine (B11128) pocket of the PARP domain of Tankyrases, which prevents the PARsylation-dependent degradation of AXIN.[1] This leads to the stabilization of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling.[4][5] These application notes provide a comprehensive overview of the preclinical pharmacokinetic properties of this compound and detailed protocols for its analysis.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound from preclinical studies.
In Vitro Activity of this compound
| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |
| Biochemical IC₅₀ | 46 nM | 25 nM | - | [1] |
| Cellular IC₅₀ | - | - | 50 nM | [1] |
In Vivo Pharmacokinetics of this compound in Mice
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [6]
| Administration Route | Dose (mg/kg) | Cl_obs (mL/min/kg) | Vss_obs (L/kg) | t½ (h) | AUClast (ng·h/mL) | F (%) |
| Intravenous (i.v.) | 1 | 16.8 | 2.1 | 2.9 | 993 | - |
| Intraperitoneal (i.p.) | 5 | - | - | 2.7 | 2358 | 28 |
Table 2: Pharmacokinetic Parameters of this compound in ICR Mice following Oral Administration in Chow [7]
| Parameter | Value |
| Dose | 100 mg/kg in chow (approx. 10 mg/kg/day) |
| Cmax | 762.5 ± 40.28 ng/mL (1.44 ± 0.08 µM) |
| t½ | 4.17 h |
| AUC(0-t) | 4119.80 ng·h/mL |
| AUC(0-∞) | 4770.32 ng·h/mL |
| Bioavailability (F) | 22.22% |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for selected administration route (see below)
-
CD-1 or ICR mice
-
Standard laboratory equipment for animal handling and dosing
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocols for Formulation and Administration:
-
Intravenous (i.v.) Administration:
-
Prepare the vehicle: 10% dimethyl sulfoxide (B87167) (DMSO), 60% PEG400, 30% saline.[6]
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose).[6]
-
Administer the formulation via tail vein injection.
-
-
Intraperitoneal (i.p.) Administration:
-
Prepare the vehicle: 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol (B145695), 8.75% Miglyol 810N, 50% PBS.[6][7]
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 5 mg/kg dose).[6]
-
Administer the formulation via intraperitoneal injection.
-
-
Oral Gavage Administration:
-
Prepare the vehicle: 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75% ethanol in phosphate-buffered saline (PBS).[7]
-
Suspend this compound in the vehicle to the desired concentration.
-
Administer the suspension orally using a gavage needle.
-
-
Oral Administration in Chow:
Blood Sample Collection and Processing:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method such as tail vein or saphenous vein sampling.
-
For terminal blood collection, cardiac puncture can be performed under anesthesia.[7]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, t½, AUC, etc.) using non-compartmental analysis with appropriate software.
Wnt/β-Catenin Signaling Pathway Analysis (TCF/LEF Luciferase Reporter Assay)
This assay quantifies the inhibition of Wnt/β-catenin signaling by this compound in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF-driven firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh DMEM containing 10% FBS and Wnt3a (to stimulate the pathway).
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the IC₅₀ value for this compound by plotting the normalized luciferase activity against the log of the this compound concentration.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflows for in vivo pharmacokinetic and in vitro Wnt signaling analysis.
References
- 1. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tankyrase inhibition ameliorates lipid disorder via suppression of PGC-1α PARylation in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving G007-LK Bioavailability for In Vivo Studies
Welcome to the technical support center for G007-LK. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent and selective tankyrase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Tankyrases are enzymes that play a key role in the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound prevents the degradation of Axin proteins, which are crucial components of the β-catenin destruction complex.[2] This leads to the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is essential for developing appropriate formulations for in vivo studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₁₆ClN₇O₃S | [3] |
| Molecular Weight | 529.96 g/mol | [3][4] |
| Solubility | Soluble in DMSO (≥ 30 mg/mL), Insoluble in water and ethanol (B145695). | [1][4] |
| Appearance | Off-white to yellow solid | [1] |
Q3: What is the reported oral bioavailability of this compound?
The oral bioavailability of this compound has been reported to be approximately 22.22% in mice when administered as part of an enriched diet.[5] It is important to note that bioavailability can be highly dependent on the formulation and administration route.
Q4: What are some common challenges encountered when working with this compound in vivo?
The primary challenge in conducting in vivo studies with this compound is its low aqueous solubility, which can lead to poor absorption and low bioavailability. This can result in suboptimal drug exposure at the target site and potentially inconclusive experimental outcomes. At higher doses, intestinal toxicity has also been observed.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: Poor or variable bioavailability in oral administration studies.
-
Potential Cause: Inefficient dissolution and absorption from the gastrointestinal (GI) tract due to low aqueous solubility.
-
Recommended Solutions:
-
Formulation Optimization: The choice of vehicle is critical for improving the oral bioavailability of this compound. Consider the following options:
-
Suspension for Oral Gavage: A commonly used vehicle for oral gavage is a suspension of this compound in a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, and 8.75% ethanol in phosphate-buffered saline (PBS).[1]
-
Enriched Diet: Incorporating this compound into the animal chow is another effective method for oral administration and has a reported bioavailability of 22.22%.[5]
-
Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based formulations such as solutions in corn oil can enhance absorption.[1]
-
-
Particle Size Reduction: While not explicitly documented for this compound, techniques like micronization or nanomilling can increase the surface area of the drug particles, potentially improving dissolution and absorption.
-
Problem 2: Precipitation of this compound in the formulation vehicle.
-
Potential Cause: Exceeding the solubility limit of this compound in the chosen solvent system.
-
Recommended Solutions:
-
Solubility Enhancement:
-
Co-solvents: Utilize a co-solvent system to increase the solubility of this compound. DMSO is a good primary solvent, which can then be diluted into a more complex vehicle.
-
Surfactants and Emulsifiers: The inclusion of surfactants like Cremophor EL in the oral gavage formulation helps to create a stable dispersion and prevent precipitation.
-
Cyclodextrins: Consider using solubilizing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD) to prepare a suspended solution.[1]
-
-
Preparation Technique: When preparing formulations, it is recommended to add each solvent one by one and use heat and/or sonication to aid dissolution if precipitation occurs.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
-
Problem 3: Difficulty in achieving desired plasma concentrations.
-
Potential Cause: Low absorption, rapid metabolism, or rapid clearance of the compound.
-
Recommended Solutions:
-
Dose Escalation: If toxicity is not a concern, increasing the dose of this compound may help to achieve higher plasma concentrations. Dosing regimens of 20 mg/kg twice daily via intraperitoneal (i.p.) injection have been shown to achieve 61% tumor growth inhibition.[2][4]
-
Alternative Administration Route: Intraperitoneal (i.p.) injection can bypass first-pass metabolism in the liver and may result in higher systemic exposure compared to oral administration.
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for your chosen formulation and administration route. This will provide valuable data to optimize your dosing regimen.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is based on a formulation reported for in vivo studies.[1][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cremophor EL
-
Miglyol 810 N
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing the components in the following volumetric ratios: 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, and 8.75% ethanol.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Add PBS to reach the final volume.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
It is recommended to prepare this formulation fresh before each administration.
Protocol 2: Preparation of this compound in Enriched Chow
This method is suitable for long-term studies and has a reported oral bioavailability.[5]
Materials:
-
This compound powder
-
Standard rodent chow
Procedure:
-
Determine the total amount of chow required for the study period.
-
Calculate the amount of this compound needed to achieve the desired concentration in the chow (e.g., 100 mg or 1000 mg of this compound per kg of chow).
-
Thoroughly mix the this compound powder with the powdered or crushed chow to ensure a homogenous distribution.
-
If using a commercial service, provide them with the calculated amount of this compound to be incorporated into the custom diet.
Signaling Pathway and Experimental Workflow Diagrams
To further aid in your experimental design, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for assessing bioavailability.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: Workflow for assessing the in vivo bioavailability of this compound formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. benchchem.com [benchchem.com]
troubleshooting inconsistent results in G007-LK experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing G007-LK in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family.[3][4] this compound functions by binding to the adenosine (B11128) binding pocket of TNKS1/2, which inhibits their catalytic activity.[2] This inhibition prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, leading to the stabilization of the β-catenin destruction complex.[1] Consequently, β-catenin is targeted for proteasomal degradation, which downregulates Wnt/β-catenin signaling.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to prepare fresh working solutions of this compound for in vivo experiments on the day of use.[5] Stock solutions in DMSO can be stored at -20°C or -80°C. Be aware that moisture-absorbing DMSO can reduce the solubility of this compound, so it is advisable to use fresh, high-quality DMSO for preparing stock solutions.[1]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in various cancer cell lines, particularly those with a dependency on the Wnt/β-catenin signaling pathway. It has been shown to suppress colony formation in colorectal cancer (CRC) cell lines such as COLO-320DM and SW403.[1] It also inhibits Wnt/β-catenin signaling in HEK293 and HCT-15 cells.[6] Additionally, this compound has been shown to have anti-proliferative effects in other cancer cell lines as well.[7][8]
Q4: What is the typical IC50 for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system.
-
Biochemical IC50: 46 nM for TNKS1 and 25 nM for TNKS2 in cell-free assays.[1][2]
-
Cellular IC50: Approximately 50 nM for the inhibition of Wnt/β-catenin signaling.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of Wnt/β-catenin signaling.
Q: My Western blot results do not show an increase in Axin levels or a decrease in active β-catenin after this compound treatment. What could be wrong?
A: There are several potential reasons for this observation:
-
Cell Line Specificity: The cell line you are using may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself), rendering it insensitive to tankyrase inhibition.[9] Confirm that your cell line is responsive to Wnt pathway inhibition at this level.
-
This compound Potency and Handling:
-
Degradation: Ensure that your this compound stock solution has been stored properly and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Solubility: this compound is typically dissolved in DMSO.[1] Poorly dissolved compound will lead to inaccurate concentrations. Ensure the compound is fully dissolved before adding it to your cell culture media.
-
-
Experimental Conditions:
-
Treatment Duration: The incubation time with this compound may be insufficient to observe changes in protein levels. A typical treatment time is 24 hours.[3]
-
Cell Confluency: High cell density can sometimes affect signaling pathways. Ensure your cells are in the exponential growth phase and not overly confluent.
-
-
Western Blotting Technique:
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for Axin and β-catenin.
-
Protein Lysis and Transfer: Ensure complete cell lysis to solubilize all proteins and efficient transfer of proteins to the membrane.
-
Issue 2: High variability in cell viability or colony formation assays.
Q: I am observing significant differences in the effect of this compound between replicate wells in my cell viability/colony formation assay. What are the common causes?
A: High variability often points to technical inconsistencies in the experimental setup.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.[10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or cells can introduce significant errors. Regularly calibrate your pipettes and use proper pipetting techniques.[10]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the effective concentration of this compound and affect cell growth. To mitigate this, consider not using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[10]
-
DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically ≤0.1%).[10]
Issue 3: Unexpected results in in vivo studies.
Q: My in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What should I check?
A: In vivo experiments introduce additional layers of complexity. Here are some factors to consider:
-
Pharmacokinetics and Dosing:
-
Formulation and Administration: The formulation and route of administration can significantly impact the bioavailability of this compound. Ensure the compound is properly formulated and administered as described in established protocols.[3][11]
-
Dosing Regimen: The dose and frequency of administration may need to be optimized for your specific animal model and cell line-derived xenograft.
-
-
Animal Model: The choice of mouse strain (e.g., immunocompromised) is critical for xenograft studies.[3]
-
Tumor Burden: Treatment initiated on very large tumors may be less effective. It is generally recommended to start treatment when tumors are palpable and have reached a certain size (e.g., 100 mm³).[3]
-
Target Engagement: It is crucial to confirm that this compound is reaching the tumor and inhibiting its target. This can be assessed by performing pharmacodynamic studies, such as Western blotting for Axin stabilization in tumor lysates.[6]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |
| Biochemical IC₅₀ | 46 nM | 25 nM | - | [1][2] |
| Cellular IC₅₀ | - | - | 50 nM | [1][2] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [1] |
| SW403 | Colony Formation | Suppression | Not Specified | [1] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [1] |
| HCT-15 | Cell Cycle | Decrease in S-phase (28% to 18%) | 0.2 µM | [1] |
| HEK293 | Luciferase Reporter Assay | Inhibition of Wnt/β-catenin pathway | IC50 = 0.05 µM | [1] |
Experimental Protocols
Western Blotting for Wnt Signaling Proteins
A detailed protocol for Western blotting can be found in various publications.[3]
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, active β-catenin, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cells.[1]
-
Cell Seeding: Seed cells at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days), changing the medium and this compound every 2-3 days, until visible colonies are formed.
-
Staining and Quantification: Fix the colonies with a solution like 4% paraformaldehyde and stain them with crystal violet. The number of colonies can be quantified manually or using an automated colony counter.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Off-Target Effects of G007-LK: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of G007-LK, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). By implementing the strategies and protocols outlined below, researchers can enhance the specificity of their experiments and ensure the reliability of their data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor that selectively targets Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of TNKS1/2, which play a crucial role in the Wnt/β-catenin signaling pathway.[2][3]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is highly selective for TNKS1/2, research suggests potential off-target effects on other signaling pathways, including the Hippo and PI3K/AKT pathways.[4][5] Understanding and controlling for these off-target effects is critical for accurate interpretation of experimental results.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of TNKS1/2 and not an off-target effect?
A3: A multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, performing control experiments with structurally distinct tankyrase inhibitors, and validating findings with genetic approaches such as siRNA or CRISPR-mediated knockdown/knockout of TNKS1 and TNKS2. Additionally, direct target engagement assays like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to TNKS1/2 in your experimental system.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect. The biochemical IC50 values for this compound are approximately 46 nM for TNKS1 and 25 nM for TNKS2, with a cellular IC50 for Wnt signaling inhibition around 50 nM.[1][6] It is advisable to start with a concentration range around these values and titrate down to the lowest effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | Off-target effects of this compound. | 1. Lower the concentration of this compound. 2. Perform a washout experiment to determine if the effect is reversible. 3. Use a structurally different tankyrase inhibitor as a control. 4. Validate with a genetic knockdown/knockout of TNKS1/2. |
| Observed phenotype in the absence of Wnt signaling | This compound may be affecting other pathways like Hippo or PI3K/AKT. | 1. Investigate the activity of the Hippo and PI3K/AKT pathways in your experimental model upon this compound treatment. 2. Use specific inhibitors for these pathways to see if the phenotype is rescued or phenocopied. |
| Difficulty confirming target engagement | Suboptimal assay conditions or indirect measurement of target binding. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to TNKS1/2 in intact cells. 2. Optimize CETSA conditions such as temperature and incubation time. |
| Uncertainty about the full spectrum of off-targets | Limited knowledge of all potential binding partners of this compound. | 1. Conduct a proteome-wide thermal shift assay (2D-TPP) or a chemical proteomics approach to identify a broader range of potential off-targets. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Inhibitory Activity
| Target | Biochemical IC50 | Cellular IC50 (Wnt Signaling) | Reference |
| TNKS1 | 46 nM | - | [1][6] |
| TNKS2 | 25 nM | 50 nM | [1][6] |
Table 2: this compound Selectivity Profile
| Off-Target | Activity | Reference |
| PARP1 | No inhibition up to 20 µM | [7] |
| Hippo Pathway (YAP) | Downregulation of YAP levels | [7] |
| PI3K/AKT Pathway | Inhibition of AKT phosphorylation | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the direct binding of this compound to TNKS1 and TNKS2 in a cellular context.
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures. An increase in the melting temperature of TNKS1/2 in the presence of this compound indicates target engagement.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble TNKS1 and TNKS2 by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble TNKS1/2 as a function of temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Washout Experiment to Assess Reversibility of Off-Target Effects
Objective: To determine if the observed effects of this compound are reversible upon its removal, which can help distinguish between on-target and non-specific or toxic off-target effects.
Methodology:
-
Initial Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours).[3]
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Wash the cells twice with a sufficient volume of pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the cells.
-
-
Time-Course Analysis: Harvest cells at various time points after the washout (e.g., 0, 30, 60, 90 minutes).[3]
-
Endpoint Analysis: Analyze the relevant phenotype or signaling pathway that was affected by this compound treatment (e.g., protein levels of AXIN2, β-catenin, or markers of the Hippo/PI3K-AKT pathways) using methods like Western blotting or qPCR.
-
Data Analysis: Compare the measurements at different time points after washout to the pre-washout and vehicle control conditions. A reversal of the phenotype towards the control state suggests a reversible off-target effect.
Proteomics-Based Off-Target Identification
Objective: To identify the full spectrum of cellular proteins that interact with this compound.
Principle: This approach utilizes chemical proteomics to capture and identify the binding partners of this compound from a complex cell lysate.
Methodology:
-
Affinity Probe Synthesis: Synthesize a this compound analog that is functionalized with a linker for immobilization on beads (e.g., sepharose or magnetic beads).
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-conjugated beads to allow for binding.
-
As a control, incubate a separate lysate with beads that have been blocked with an excess of free this compound to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the this compound pulldown compared to the control. These proteins are potential off-targets of this compound.[8]
Mandatory Visualizations
Caption: this compound inhibits TNKS1/2, stabilizing AXIN and promoting β-catenin degradation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: this compound's primary and potential off-target signaling pathway interactions.
References
- 1. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
G007-LK stability and long-term storage conditions
Technical Support Center: G007-LK
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is stable for up to 3 years when stored at -20°C from the date of receipt.[1] It is important to protect it from light.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[4][5] One source suggests stock solutions are stable for up to 6 months at -20°C.[6]
Q3: My this compound stock solution shows precipitation after storage. What should I do?
A3: Precipitation can occur if the DMSO used absorbed moisture, which reduces the solubility of this compound.[2] To redissolve the compound, you can warm the vial to 37°C and use sonication. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[2]
Q4: Can I store this compound stock solutions at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. One source indicates stability for one month at -20°C in solvent, suggesting that stability at room temperature would be significantly shorter.[1] For optimal stability, adhere to the recommended storage at -20°C or -80°C.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound from light.[6]
This compound Storage and Stability Summary
| Form | Storage Temperature | Duration of Stability | Special Instructions |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light.[6] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[5] | Aliquot to avoid freeze-thaw cycles.[1][4] Use anhydrous DMSO.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[5] | Aliquot to avoid freeze-thaw cycles.[1][4] Use anhydrous DMSO.[2] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
This protocol is based on general principles from the ICH guidelines for stability testing of new drug substances.[1][7][8][9][10]
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber, tightly sealed vials
-
-20°C and -80°C freezers
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Analytical balance
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber vials, ensuring each vial is filled to a consistent volume.
-
Prepare a sufficient number of aliquots to be tested at each time point.
-
-
Storage:
-
Place the vials in the designated long-term storage conditions: -20°C and -80°C.
-
Ensure the storage units are properly monitored for temperature.
-
-
Testing Schedule:
-
Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.[9]
-
-
Analytical Method (HPLC):
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines to understand the degradation pathways of a drug substance.[10]
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in anhydrous DMSO.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[10]
-
Photostability: Expose the this compound solution and solid powder to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Use of non-anhydrous DMSO. | Use fresh, anhydrous DMSO. Warm the solution to 37°C and sonicate to redissolve. |
| Inconsistent results in stability studies | Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials. |
| Improper storage temperature. | Ensure freezers are calibrated and maintain the correct temperature. | |
| Appearance of unexpected peaks in HPLC | Degradation of this compound. | Review storage conditions and handling procedures. Protect from light. |
| Contamination. | Use clean vials and fresh solvents. |
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Experimental workflow for a long-term stability study.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. snscourseware.org [snscourseware.org]
adjusting G007-LK treatment duration for optimal Wnt inhibition
Welcome to the G007-LK Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this compound to inhibit the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2] Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) AXIN, a critical component of the β-catenin destruction complex. This PARsylation targets AXIN for proteasomal degradation. By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to the stabilization of the destruction complex.[1][3] This enhanced complex activity promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][4]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point for a dose-response experiment is a range from 10 nM to 10 µM.[3] For specific cell lines like COLO-320DM, a concentration of 0.2 µM has been shown to be effective in reducing mitosis and suppressing colony formation.[1][2] The IC50 for Wnt signaling inhibition in cellular assays is approximately 50 nM.[2]
Q3: How long should I treat my cells with this compound?
A3: The appropriate treatment duration depends on the experimental endpoint:
-
Western Blot for Protein Levels (AXIN, β-catenin): A 24-hour treatment is often sufficient to observe significant changes in protein levels, such as the stabilization of AXIN1/2 and a decrease in β-catenin.[2][5]
-
Luciferase Reporter Assays: A common treatment duration for TCF/LEF reporter assays is between 24 and 48 hours.[3][4]
-
Gene Expression Analysis (qPCR): Changes in the expression of Wnt target genes like AXIN2 and NKD1 can typically be detected after 24 hours of treatment.[5][6]
-
Colony Formation Assays: These are longer-term experiments, and treatment can last from 7 to 17 days, with the media and inhibitor being replenished every 2-3 days.[1][3]
Q4: Is this compound effective in all cell lines with active Wnt signaling?
A4: Not necessarily. While this compound effectively inhibits ligand-driven Wnt signaling, its efficacy in cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene can vary.[1][5] Some APC-mutant colorectal cancer (CRC) cell lines exhibit resistance to Wnt inhibition by tankyrase inhibitors.[5] Additionally, if a cell line has a downstream mutation (e.g., in β-catenin itself), inhibitors targeting upstream components like tankyrases may be ineffective.[7] It is crucial to know the genetic background of your cell model.
Q5: What are the expected molecular outcomes of successful this compound treatment?
A5: Successful treatment with this compound should result in:
-
Stabilization of AXIN1 and AXIN2 proteins. [5]
-
A decrease in total and active (non-phosphorylated) β-catenin levels. [1][5]
-
Downregulation of Wnt target gene expression , such as AXIN2, c-MYC, NKD1, and APCDD1.[3][5][6]
-
An increase in the expression of genes repressed by β-catenin , such as CLIC3.[1]
Troubleshooting Guide
Issue 1: No or weak inhibition of Wnt signaling observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your specific cell line.[4][7] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the ideal treatment window for your assay.[4][7] For long-term assays, ensure you are replenishing the media with fresh this compound every 2-3 days.[1][3] |
| Resistant Cell Line | Verify the genetic background of your cells. Cell lines with certain APC mutations or downstream mutations in β-catenin may be resistant to tankyrase inhibitors.[5][7] Consider testing a cell line known to be sensitive, such as COLO-320DM or SW403, as a positive control.[1] |
| Inactive Wnt Pathway at Baseline | Confirm that the Wnt pathway is active in your untreated control cells by measuring the expression of known Wnt target genes like AXIN2 or by using a TCF/LEF reporter assay.[4] |
| Compound Instability | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).[4] Prepare fresh working dilutions for each experiment. |
Issue 2: High cellular toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response and time-course study to find the lowest effective concentration and shortest treatment duration that minimizes toxicity while still achieving Wnt inhibition.[7] |
| Off-target effects | While this compound is selective, high concentrations may lead to off-target effects.[5] Correlate the phenotypic outcome with clear evidence of on-target Wnt pathway inhibition (e.g., AXIN2 stabilization). |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to this compound. Assess cell viability using methods like MTT or trypan blue exclusion across a range of concentrations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | TNKS1 IC50 | TNKS2 IC50 | Cellular Wnt Signaling IC50 (HEK293) | Organoid Growth IC50 | Reference |
| Value | 46 nM | 25 nM | 50 nM | 80 nM | [1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay Type | Concentration | Duration | Effect | Reference |
| COLO-320DM | Colony Formation | ~0.2 µM | 7-13 days | Suppression of colonies | [1][2] |
| COLO-320DM | Cell Cycle | 0.2 µM | Not Specified | Reduction in mitotic cells (24% to 12%) | [1][2] |
| HCT-15 | Cell Cycle | 0.2 µM | Not Specified | Decrease in S-phase cells (28% to 18%) | [1] |
| Multiple Lines | Gene Expression | 1 µM | 24 hours | Reduced AXIN2 expression | [6] |
| Multiple Lines | Western Blot | 1 µM | 24 hours | Altered β-catenin levels | [5] |
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantifies canonical Wnt/β-catenin signaling activity.
-
Cell Seeding: Seed HEK293T cells (or other suitable cell line) co-transfected with a TCF/LEF-driven firefly luciferase reporter (e.g., TOPflash) and a constitutively expressed Renilla luciferase control into 96-well plates.[2]
-
Adherence: Allow cells to adhere for 16-24 hours.[2]
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., in a serial dilution). Include a vehicle control (e.g., DMSO).[2]
-
Wnt Stimulation (Optional): If studying ligand-induced signaling, add a Wnt agonist like Wnt3a-conditioned medium.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[2][4]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. A decrease in the normalized signal indicates Wnt pathway inhibition.[2]
Protocol 2: Western Blot for AXIN2 and β-catenin
This protocol detects changes in key Wnt pathway protein levels.
-
Cell Culture and Treatment: Seed cells (e.g., SW480, COLO-320DM) in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle for 24 hours.[2]
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[2][3]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2][3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2][3]
-
Analysis: Quantify band intensities and normalize to the loading control. An increase in AXIN2 and a decrease in β-catenin levels indicate on-target activity.[3]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
G007-LK vs. JW74: A Comparative Analysis of Efficacy in Colorectal Cancer Models
A detailed guide for researchers on the performance of two key Wnt/β-catenin signaling inhibitors in preclinical colorectal cancer (CRC) models.
This guide provides a comprehensive comparison of the efficacy of G007-LK and JW74, two small molecule inhibitors targeting the Wnt/β-catenin signaling pathway, a critical driver in the majority of colorectal cancers. Both compounds have demonstrated anti-tumor activity in preclinical CRC models, and this document aims to present the available experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Both this compound and JW74 function by modulating the Wnt/β-catenin signaling pathway, albeit through a similar mechanism. This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2)[1]. Tankyrases are enzymes that promote the degradation of Axin, a crucial component of the β-catenin destruction complex[2][3]. By inhibiting tankyrases, this compound leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin[4][5][6]. This prevents β-catenin's translocation to the nucleus and the subsequent transcription of Wnt target genes that drive tumor growth[3]. JW74, a specific inhibitor of canonical Wnt signaling, is an analog of this compound and is also understood to act at the level of the destruction complex, leading to a reduction in active β-catenin[4][7][8].
Caption: Signaling pathway of this compound and JW74 in CRC.
In Vitro Efficacy
Biochemical and Cellular Potency
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Reporter Assay IC50 | Reference(s) |
| This compound | TNKS1/2 | 46 nM | 25 nM | ~50% inhibition in most CRC lines | [1][2] |
| JW74 | Wnt/β-catenin | Not specified | Not specified | 790 nM | [9] |
Effects on CRC Cell Lines
This compound has been shown to suppress colony formation in CRC cell lines such as COLO-320DM and SW403[1]. In cell cycle analysis, this compound (at 0.2 μM) reduced the number of COLO-320DM cells in mitosis from 24% to 12% and decreased HCT-15 cells in the S-phase from 28% to 18%[1]. JW74 has also been demonstrated to inhibit the growth of CRC cells in vitro by reducing active β-catenin and downregulating Wnt target genes[7][8].
In Vivo Efficacy
Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in xenograft models of APC-mutant CRC. In the COLO-320DM model, this compound showed dose-dependent tumor growth inhibition, with up to 61% inhibition at a dose of 20 mg/kg administered twice daily[4]. Similarly, in SW403 xenografts, this compound achieved up to 71% tumor growth inhibition[4]. However, in HCT-15 and DLD-1 tumor models, this compound did not show significant tumor growth inhibition[4].
Long-term treatment with JW74 has also been shown to inhibit the growth of tumor cells in a mouse xenograft model of CRC and in Apc(Min) mice[7][8].
| Compound | CRC Xenograft Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound | COLO-320DM | 20 mg/kg (twice daily) | 61% | [4] |
| This compound | COLO-320DM | 40 mg/kg (daily) | 48% | [4] |
| This compound | SW403 | Not specified | up to 71% | [4] |
| This compound | HCT-15 | Daily | Not sensitive | [4] |
| This compound | DLD-1 | Daily | Not sensitive | [4] |
| JW74 | SW480 | Not specified | Growth inhibition observed | [8] |
It is important to note that the anti-tumor activity of this compound may be limited by intestinal toxicity associated with the inhibition of Wnt/β-catenin signaling in intestinal crypts[5][10].
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: CRC cells (e.g., COLO-320DM, SW403) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, JW74, or a vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C[2].
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in 100 µL of DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: Cells are treated with the desired concentrations of the inhibitor or vehicle control. The medium and compound are refreshed every 3-4 days.
-
Incubation: Plates are incubated for 10-17 days, or until colonies are visible.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.[1]
In Vivo Xenograft Study
-
Cell Implantation: Human CRC cells (e.g., COLO-320DM) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The inhibitor (e.g., this compound) is administered via a suitable route (e.g., intraperitoneally) at the specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis.[2][4]
Caption: Workflow for a xenograft study.
Conclusion
Both this compound and JW74 are valuable tools for investigating the role of the Wnt/β-catenin pathway in colorectal cancer. This compound appears to be a more potent inhibitor based on the available biochemical data and has been more extensively characterized in a panel of CRC xenograft models, showing both sensitive and resistant responses. JW74 also demonstrates efficacy in inhibiting CRC growth in preclinical models. The choice between these two compounds may depend on the specific CRC model being investigated, the desired potency, and the experimental context. Researchers should consider the potential for intestinal toxicity, particularly with this compound, when designing in vivo studies. This guide provides a summary of the current publicly available data to inform such decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
G007-LK: A Comparative Analysis of Selectivity for Tankyrase-1 and -2
A Guide for Researchers in Drug Discovery and Development
The poly(ADP-ribose) polymerase (PARP) superfamily of enzymes plays a critical role in a multitude of cellular processes, including DNA repair, genome stability, and signaling pathways. While inhibitors of PARP1 and PARP2 have become established cancer therapeutics, interest is growing in selectively targeting other family members. Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b) are two such targets, implicated in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer (CRC). G007-LK is a potent and highly selective small-molecule inhibitor of TNKS1 and TNKS2.[1][2][3] This guide provides a comparative analysis of this compound's selectivity against other PARP inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency of this compound against TNKS1 and TNKS2 is significantly higher than for other PARP family members, particularly PARP1. This selectivity is crucial for dissecting the specific biological functions of tankyrases and for developing targeted therapies with fewer off-target effects. The table below summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other notable PARP inhibitors.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | Primary Target(s) |
| This compound | 46[1][2][3] | 25[1][2][3] | >20,000[2] | TNKS1/2 |
| XAV939 | Potent | Potent | Potent[4] | TNKS1/2, PARP1 |
| Olaparib | >1,000 | >1,000 | ~5 | PARP1/2[4] |
| Veliparib | >10,000 | >10,000 | ~5 | PARP1/2[4] |
| Rucaparib | Moderately Potent | Moderately Potent | ~1 | PARP1/2[4] |
| Talazoparib | Moderately Potent | Moderately Potent | <1 | PARP1/2[4] |
Note: IC50 values can vary between different assay formats. The data presented are representative values from biochemical assays to illustrate relative selectivity. "Potent" and "Moderately Potent" are used where specific IC50 values against tankyrases for all clinical inhibitors were not available in the searched literature, but relative promiscuity is described[4][5].
The data clearly demonstrates that this compound is exceptionally selective for TNKS1/2. Unlike more promiscuous inhibitors such as XAV939, which also potently inhibits PARP1, this compound shows minimal activity against PARP1.[2][4] Conversely, clinical PARP inhibitors like Olaparib and Veliparib are highly selective for PARP1/2 and show significantly weaker activity against tankyrases.[4] This orthogonal selectivity profile makes this compound an invaluable tool for studying tankyrase-specific functions.
Mechanism of Selectivity
The structural basis for this compound's high selectivity lies in its unique binding mode. While many classical PARP inhibitors bind to the nicotinamide (B372718) sub-pocket of the NAD+ binding site, this compound was designed to target the adjacent adenosine (B11128) binding pocket.[6][7] X-ray crystallography has revealed that this compound binds to unique structural features within this extended adenosine pocket in TNKS1/2, which are not conserved in other PARP family members, thus explaining its high target specificity.[3]
Signaling Pathway Inhibition
This compound's inhibition of TNKS1/2 has a profound effect on the Wnt/β-catenin signaling pathway. A key function of tankyrases is to poly(ADP-ribosyl)ate (PARsylate) the scaffolding protein AXIN, marking it for ubiquitination and proteasomal degradation.[7] By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to the stabilization of the β-catenin destruction complex. This, in turn, enhances the degradation of β-catenin, a key transcriptional coactivator in the Wnt pathway, thereby suppressing the expression of Wnt target genes.[1][8]
Caption: this compound inhibits TNKS1/2, stabilizing the Axin-containing destruction complex and suppressing Wnt signaling.
Experimental Protocols
The determination of inhibitor selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize inhibitors like this compound.
Biochemical Tankyrase Auto-PARsylation Assay
This assay directly measures the enzymatic activity of purified tankyrase and its inhibition by a test compound.
Principle: The assay quantifies the auto-poly(ADP-ribosyl)ation of TNKS1 or TNKS2 using biotinylated NAD+ as a substrate. The resulting biotinylated protein is detected using a streptavidin-conjugated reporter.
Methodology:
-
Plate Coating: A 96-well plate is coated with purified recombinant human TNKS1 or TNKS2 enzyme.
-
Inhibitor Addition: Serial dilutions of this compound or other test compounds (typically in DMSO) are added to the wells and pre-incubated with the enzyme for 15-30 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing biotinylated NAD+.
-
Incubation: The plate is incubated for 1-2 hours at 30°C to allow for the PARsylation reaction to occur.
-
Detection: The plate is washed to remove unbound reagents. A streptavidin-conjugated horseradish peroxidase (HRP) is added and incubated to bind to the biotinylated PAR chains on the enzyme.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added.
-
Data Acquisition: The luminescence signal, which is directly proportional to enzyme activity, is read using a plate luminometer.[1][9]
-
Analysis: The data is normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity), and IC50 values are calculated by fitting the dose-response curves.
Caption: Workflow for a biochemical PARP/tankyrase inhibitor assay.
Cellular Wnt/β-catenin Reporter Assay (TOPbrite Assay)
This cell-based assay measures the functional consequence of tankyrase inhibition on the Wnt signaling pathway.
Principle: HEK293 cells (or other suitable cell lines) are engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter, which is activated by β-catenin. Inhibition of TNKS1/2 stabilizes the β-catenin destruction complex, reducing luciferase expression.
Methodology:
-
Cell Seeding: HEK293 cells stably expressing the TOPbrite TCF-luciferase reporter are seeded into 96-well plates.
-
Treatment: After 24 hours, the cells are treated with serial dilutions of this compound or other test compounds.
-
Wnt Pathway Activation: The Wnt pathway is stimulated by adding purified Wnt3a ligand or by using a cell line with a known mutation that constitutively activates the pathway (e.g., some CRC cell lines).[7]
-
Incubation: Cells are incubated for 16-24 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent is added to the lysate.
-
Data Acquisition: The luminescence signal is measured using a plate luminometer.
-
Analysis: The luciferase signal is normalized to cell viability (often measured in a parallel plate using an assay like CellTiter-Glo) and to controls. IC50 values are then calculated from the dose-response curves.[7][10]
Visualizing Inhibitor Selectivity
The concept of inhibitor selectivity is critical for interpreting experimental results. A highly selective inhibitor like this compound allows researchers to attribute observed biological effects directly to the inhibition of its intended targets, TNKS1 and TNKS2. In contrast, a less selective inhibitor might produce confounding effects due to the inhibition of multiple PARP family members.
Caption: this compound selectively inhibits TNKS1/2, unlike promiscuous or PARP1/2-selective inhibitors.
Conclusion
This compound stands out as a highly potent and selective inhibitor of TNKS1 and TNKS2. Quantitative data from biochemical assays confirms its selectivity over other PARP family members, particularly PARP1.[2][7] This specificity, conferred by its unique binding mechanism to the adenosine pocket of the tankyrase catalytic domain, makes it a superior chemical probe for investigating tankyrase biology compared to less selective compounds.[3][6] Its demonstrated ability to potently inhibit Wnt/β-catenin signaling in cellular models underscores its potential as a lead compound for the development of novel therapeutics for Wnt-driven diseases, including colorectal cancer.[1][11] Researchers using this compound can have a high degree of confidence that the observed biological effects are a direct consequence of tankyrase inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The tankyrase inhibitor this compound inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
cross-validation of G007-LK's anti-tumor efficacy in different xenograft models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of G007-LK, a potent and selective tankyrase inhibitor, across various xenograft models of colorectal cancer (CRC). The data presented herein is supported by experimental evidence, offering insights into the compound's performance relative to other tankyrase inhibitors and highlighting its mechanism of action.
Executive Summary
This compound has demonstrated significant anti-tumor activity in a subset of preclinical colorectal cancer xenograft models, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. Its efficacy is attributed to the inhibition of tankyrase 1 and 2 (TNKS1/2), leading to the stabilization of AXIN proteins and subsequent degradation of β-catenin, a key driver of oncogenic signaling in many CRC subtypes. However, the response to this compound is context-dependent, with notable differences in efficacy observed across various CRC cell line-derived xenografts. This guide will delve into the quantitative data from these studies, provide detailed experimental protocols for replication, and visualize the key pathways and workflows.
Data Presentation: Quantitative Comparison of this compound Efficacy
The anti-tumor activity of this compound has been evaluated in several subcutaneous xenograft models of human colorectal cancer. The following tables summarize the key findings from these preclinical studies, offering a comparative look at its efficacy in different genetic contexts.
Table 1: Anti-Tumor Efficacy of this compound in Various Colorectal Cancer Xenograft Models
| Xenograft Model | Cell Line | Key Genetic Feature | This compound Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| COLO-320DM | COLO-320DM | APC mutant | 20 mg/kg, i.p., twice daily | 61%[1] | [1] |
| SW403 | SW403 | APC mutant | 20 mg/kg, i.p., twice daily | Up to 71%[1] | [1] |
| HCT-15 | HCT-15 | APC mutant | Daily or twice daily i.p. | Not sensitive[1] | [1] |
| DLD-1 | DLD-1 | APC mutant | Daily i.p. | Not sensitive[1] | [1] |
Table 2: Comparative Potency of Tankyrase Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Xenograft Model | Key Finding | Reference |
| This compound | TNKS1/2 | TNKS1: 46 nM, TNKS2: 25 nM | COLO-320DM | Effective in suppressing tumor growth. | [1] |
| RK-287107 | TNKS1/2 | More potent than this compound | COLO-320DM | Demonstrates a strong anti-tumor effect. |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers, particularly colorectal cancer. In cancer cells with APC mutations, this pathway is often constitutively active.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are the protocols for the key experiments cited.
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Lines: COLO-320DM, SW403, HCT-15, and DLD-1 human colorectal carcinoma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
-
Implantation: A total of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups (n=10 mice per group).
In Vivo Anti-Tumor Efficacy Study
-
Test Article: this compound is formulated in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Dosing and Administration: this compound is administered i.p. at the specified doses (e.g., 20 mg/kg) and schedules (e.g., twice daily). The control group receives vehicle only.
-
Efficacy Endpoints:
-
Tumor Volume: Measured twice weekly.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.
Pharmacodynamic Marker Analysis
-
Tissue Collection: At the end of the efficacy study, tumors are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for further analysis.
-
Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to assess the protein levels of key pathway components, including Tankyrase 1/2, AXIN1, AXIN2, and β-catenin.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to treatment.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a xenograft study and the logical relationship for evaluating the anti-tumor efficacy of this compound.
Caption: Workflow for a xenograft study with this compound.
Caption: Logical framework for evaluating this compound's efficacy.
Conclusion
This compound demonstrates promising, albeit selective, anti-tumor efficacy in preclinical xenograft models of APC-mutant colorectal cancer. Its ability to modulate the Wnt/β-catenin pathway provides a strong rationale for its therapeutic potential. The differential sensitivity observed across various CRC cell lines underscores the importance of patient selection and biomarker development for future clinical applications of tankyrase inhibitors. Further studies directly comparing this compound with standard-of-care chemotherapies as monotherapies are warranted to fully elucidate its position in the therapeutic landscape of colorectal cancer.
References
G007-LK: A Potent Inhibitor of Wnt/β-Catenin Signaling Through Tankyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to G007-LK-Induced Downregulation of Wnt Target Genes
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. One promising strategy involves the inhibition of tankyrase (TNKS), a key enzyme that promotes the degradation of Axin, a negative regulator of β-catenin. This compound is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), which has demonstrated significant efficacy in downregulating Wnt/β-catenin signaling and inhibiting the growth of cancer cells, particularly in colorectal cancer and glioma models. This guide provides a comprehensive comparison of this compound's performance with other tankyrase inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Stabilizing the Destruction Complex
This compound exerts its inhibitory effect on the Wnt pathway by preventing the poly(ADP-ribosyl)ation (PARsylation) of Axin by tankyrase. This PARsylation is a critical step that marks Axin for proteasomal degradation. By inhibiting tankyrase, this compound leads to the stabilization and accumulation of Axin1 and Axin2. These stabilized Axin proteins then serve as scaffolds for the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. The resulting decrease in cellular β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.
Caption: this compound inhibits Tankyrase, leading to Axin stabilization and subsequent β-catenin degradation.
Comparative Performance of Tankyrase Inhibitors
Several small molecules have been developed to inhibit tankyrase and, consequently, the Wnt signaling pathway. This compound stands out due to its high potency and selectivity. Below is a comparison of this compound with other notable tankyrase inhibitors.
| Inhibitor | Target | IC50 (TNKS1) | IC50 (TNKS2) | Key Features & Findings |
| This compound | TNKS1/2 | 46 nM[1] | 25 nM[1] | Potent and selective; demonstrates in vivo efficacy in colorectal cancer xenograft models[2]; reduces glioma stem cell proliferation[3][4]. |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | First-generation tankyrase inhibitor; widely used as a research tool; shows anti-tumor effects in hepatocellular carcinoma cells[5][6]. |
| RK-287107 | TNKS1/2 | More potent than this compound | More potent than this compound | A novel inhibitor reported to be more potent than this compound; suppresses colorectal cancer cell growth in preclinical models[7]. |
Experimental Data: this compound-Induced Downregulation of Wnt Target Genes
Treatment of cancer cell lines with this compound leads to a significant and dose-dependent decrease in the expression of well-established Wnt/β-catenin target genes. This effect has been consistently observed across various cancer types, including colorectal cancer and glioblastoma.
Table 1: Effect of this compound on Wnt Target Gene Expression in Colorectal Cancer Cells
| Cell Line | Treatment | AXIN2 mRNA Fold Change | NKD1 mRNA Fold Change | Reference |
| COLO-320DM | 500 nM this compound (72h) | ↓ (Significant Decrease) | ↓ (Significant Decrease) | [3] |
| SW403 | This compound (in vivo) | ↓ (Inhibited) | ↓ (Inhibited) | [8] |
| HCT-15 | This compound (in vivo) | ↓ (Inhibited) | Not Reported | [8] |
Table 2: Effect of this compound on Wnt Target Gene Expression in Glioma Stem Cells (GSCs)
| GSC Culture | Treatment | AXIN2 mRNA Fold Change | DKK1 mRNA Fold Change | NKD2 mRNA Fold Change | Reference |
| T0965 | 500 nM this compound (72h) | ↓ ~0.5 | Not Detected | ↓ ~0.6 | [3] |
| T1008 | 500 nM this compound (72h) | ↓ ~0.4 | ↓ ~0.3 | ↓ ~0.5 | [3] |
| T2609 | 500 nM this compound (72h) | ↓ ~0.2 | ↓ ~0.1 | ↓ ~0.3 | [3] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
Caption: Workflow for assessing the impact of this compound on the Wnt signaling pathway.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol is for quantifying the mRNA levels of Wnt target genes such as AXIN2 and NKD1.
1. RNA Isolation:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
3. qRT-PCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
For a 20 µL reaction, mix:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA (1:10)
-
6 µL nuclease-free water
-
-
Primer Sequences (Human):
-
AXIN2 Forward: 5'-CAAACTTTCGCCAACCGTGGTTG-3'[9]
-
AXIN2 Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'[9]
-
NKD1 Forward: 5'-GAAGATGGAGAGAGTGAGCGAAC-3'[5]
-
NKD1 Reverse: 5'-GTCATACAGGGTGAAGGTCCAC-3'[5]
-
GAPDH (housekeeping gene) Forward: 5'-GAATACGGCTACAGCAACAGG-3'
-
GAPDH (housekeeping gene) Reverse: 5'-GGTCTGGGATGGAAATTGTG-3'
-
4. Thermocycling Conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
5. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (e.g., GAPDH).
Western Blot for β-catenin and Axin2 Protein Levels
This protocol is for detecting changes in the protein levels of β-catenin and Axin2.
1. Protein Extraction:
-
Treat cells as described for qRT-PCR.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
4. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Luciferase Reporter Assay for Wnt Signaling Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
1. Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
2. Treatment and Lysis:
-
24 hours post-transfection, treat cells with this compound or vehicle control.
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
3. Luciferase Activity Measurement:
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion
This compound is a highly effective inhibitor of the Wnt/β-catenin signaling pathway. Its ability to stabilize Axin and promote β-catenin degradation leads to the robust downregulation of key Wnt target genes. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers investigating Wnt signaling and developing novel anti-cancer therapeutics. The consistent and potent activity of this compound in various preclinical models underscores its potential as a valuable tool for both basic research and clinical development.
References
- 1. AXIN2 Polyclonal Antibody (PA5-25331) [thermofisher.com]
- 2. Axin-2 Antibody - BSA Free (NBP1-76526): Novus Biologicals [novusbio.com]
- 3. Anti-Axin 2 Antibody (A14022) | Antibodies.com [antibodies.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. Beta Catenin antibody (51067-2-AP) | Proteintech [ptglab.com]
- 9. origene.com [origene.com]
- 10. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Anti-Axin 2 antibody (ab32197) | Abcam [abcam.com]
comparative analysis of G007-LK's effect on different APC-mutant CRC cell lines
A deep dive into the efficacy and molecular response of the tankyrase inhibitor G007-LK across various APC-mutant colorectal cancer (CRC) cell lines, supported by experimental data and detailed protocols for researchers and drug development professionals.
The dysregulation of the Wnt/β-catenin signaling pathway, frequently initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, is a critical driver in the majority of colorectal cancers. This has led to the development of targeted therapies aimed at key nodes in this pathway. This compound, a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), has emerged as a promising therapeutic agent. Tankyrases play a crucial role in the Wnt pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of tankyrase by this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing downstream oncogenic signaling.[1][2][3][4]
This guide provides a comparative analysis of the effects of this compound on different APC-mutant CRC cell lines, summarizing key findings from preclinical studies. We will explore the differential sensitivity of various cell lines to this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays.
Comparative Efficacy of this compound in APC-Mutant CRC Cell Lines
Extensive research has demonstrated that the response to this compound varies among different APC-mutant CRC cell lines. This differential sensitivity is often linked to the specific type of APC mutation and the residual function of the truncated APC protein.[5][6]
In Vitro Sensitivity
Studies have categorized APC-mutant CRC cell lines into sensitive and resistant groups based on their response to this compound and other tankyrase inhibitors. Generally, cell lines with certain truncating APC mutations that retain some β-catenin binding capacity are more susceptible to tankyrase inhibition.
| Cell Line | APC Mutation Status | Sensitivity to this compound | Key Observations |
| COLO-320DM | APC mutant | Sensitive | This compound inhibits cell-cycle progression, reduces colony formation, and induces differentiation.[1][2][7] It also suppresses TCF/LEF reporter activity.[8] |
| SW403 | APC mutant | Sensitive | This compound inhibits tumor growth in xenograft models.[7] |
| SW480 | APC mutant | Moderately Sensitive | This compound reduces nuclear nonphospho-β-catenin levels.[7][9] |
| HCT-15 | APC mutant | Resistant | This compound does not significantly inhibit tumor growth in xenograft models.[7] However, it shows synergistic effects when combined with PI3K/EGFR inhibitors.[10] |
| DLD-1 | APC mutant | Resistant | This compound does not inhibit tumor growth in xenograft models.[7] |
| COLO-205 | APC mutant | Resistant | Resistant to Wnt/β-catenin signaling inhibition by this compound.[7][9] |
| HT-29 | APC mutant | Resistant | Resistant to Wnt/β-catenin signaling inhibition by this compound.[7] |
| LS-411N | APC mutant | Resistant | Resistant to Wnt/β-catenin signaling inhibition by this compound.[7] |
In Vivo Xenograft Studies
The anti-tumor activity of this compound has been evaluated in several xenograft models using APC-mutant CRC cell lines. These studies confirm the differential sensitivity observed in vitro.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| COLO-320DM | This compound (daily or twice daily i.p.) | Significant inhibition | [2][7] |
| SW403 | This compound (daily or twice daily i.p.) | Up to 71% inhibition | [7] |
| HCT-15 | This compound (daily i.p.) | No significant inhibition | [7] |
| DLD-1 | This compound (daily i.p.) | No significant inhibition | [7] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the PARP activity of tankyrase 1 and 2. This leads to the stabilization of AXIN1 and AXIN2, key components of the β-catenin destruction complex. The stabilized Axin facilitates the phosphorylation and subsequent ubiquitination and degradation of β-catenin, thereby reducing its nuclear translocation and the transcription of Wnt target genes like AXIN2 and c-MYC.[1][4][8]
Caption: Mechanism of action of this compound in APC-mutant CRC cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Plate APC-mutant CRC cells (e.g., COLO-320DM, HCT-15) in 96-well plates at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add the appropriate viability reagent (e.g., MTT solution or CellTiter-Glo reagent) to each well.
-
Measurement: Following a further incubation period as required by the assay protocol, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the logarithm of the drug concentration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates, such as Axin, β-catenin, and downstream targets of the Wnt pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., anti-Axin1, anti-active-β-catenin, anti-c-MYC, anti-Actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor effect of this compound in a living organism.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of APC-mutant CRC cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound at a specified dose and schedule (e.g., 30 mg/kg, daily or twice daily via intraperitoneal injection). The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for pharmacodynamic analyses (e.g., Western blot, immunohistochemistry) to confirm target engagement.
Comparison with Other Tankyrase Inhibitors
This compound is one of several tankyrase inhibitors that have been developed. Comparative studies with other compounds like XAV939, IWR-1, and G244-LM have been conducted. While all these inhibitors target tankyrase, they may have different potencies, selectivities, and pharmacokinetic properties.[3][6] this compound is often noted for its favorable pharmacokinetic properties, making it suitable for in vivo studies.[1][7]
| Inhibitor | Target(s) | Key Features |
| This compound | TNKS1/2 | Potent, specific, and possesses good pharmacokinetic properties for in vivo use.[1][7] |
| G244-LM | TNKS1/2 | A potent and specific tankyrase inhibitor, often used in conjunction with this compound in studies.[1] |
| XAV939 | TNKS1/2 | A widely used tool compound for studying the role of tankyrase in the Wnt pathway.[3] |
| IWR-1 | TNKS1/2 | Another commonly used tankyrase inhibitor in preclinical research.[6] |
| RK-287107 | TNKS1/2 | A potent and specific tankyrase inhibitor that has shown efficacy in preclinical models.[8] |
Conclusion
This compound is a potent inhibitor of the Wnt/β-catenin pathway in a subset of APC-mutant colorectal cancer cell lines. Its efficacy is dependent on the specific genetic context of the cancer cells, highlighting the importance of patient stratification in the potential clinical application of tankyrase inhibitors. The experimental data consistently demonstrates that cell lines like COLO-320DM and SW403 are sensitive to this compound, both in vitro and in vivo, while others such as HCT-15 and DLD-1 are resistant.[7] Further research into biomarkers of sensitivity and combination therapies will be crucial for advancing tankyrase inhibitors like this compound into the clinic for the treatment of APC-mutant CRC.
References
- 1. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct CRC-associated Apc mutations dictate response to Tankyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. researchgate.net [researchgate.net]
Validating G007-LK's Role in Suppressing YAP Signaling: A Comparative Guide
The Hippo-Yes-associated protein (YAP) signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention. The transcriptional co-activator YAP is the central effector of this pathway; its activation and nuclear translocation lead to the expression of genes that promote cell growth and inhibit apoptosis. Consequently, significant research efforts are focused on identifying and validating inhibitors of YAP signaling.
This guide provides a comprehensive comparison of G007-LK, a potent small molecule inhibitor, and its role in suppressing YAP signaling. We will delve into its mechanism of action, present supporting experimental data in comparison to other known YAP inhibitors, and provide detailed protocols for key validation experiments.
Mechanism of Action: How this compound Suppresses YAP Signaling
This compound is a potent and highly selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family.[1][2] The inhibitory action of this compound on YAP signaling is not direct but is mediated through the stabilization of the Angiomotin (AMOT) family of proteins.[3][4]
Here's a step-by-step breakdown of the mechanism:
-
Inhibition of Tankyrase: this compound binds to the adenosine (B11128) pocket within the PARP domain of TNKS1/2, effectively inhibiting their catalytic activity.[5]
-
Stabilization of Angiomotin (AMOT): Tankyrases normally promote the degradation of AMOT proteins.[3] By inhibiting TNKS1/2, this compound prevents this degradation, leading to the accumulation and stabilization of AMOT proteins in the cytoplasm.[3][4]
-
Cytoplasmic Sequestration of YAP: Stabilized AMOT proteins bind to YAP, sequestering it in the cytoplasm.[3][6]
-
Suppression of YAP-mediated Transcription: This cytoplasmic retention prevents YAP from translocating into the nucleus and interacting with TEAD transcription factors. The absence of the YAP/TEAD complex on the promoter regions of target genes leads to the suppression of their transcription, ultimately inhibiting cell proliferation and promoting apoptosis.[3][4][7]
Comparative Performance of this compound
The efficacy of this compound in suppressing YAP signaling has been demonstrated across various cancer cell lines. Its performance can be objectively compared with other known inhibitors of the Hippo-YAP pathway.
This compound: Key Performance Indicators
| Metric | Value | Cell Line(s) | Reference |
| TNKS1 IC50 | 46 nM | Biochemical Assay | [1][2] |
| TNKS2 IC50 | 25 nM | Biochemical Assay | [1][2] |
| Cellular IC50 | 50 nM | Cellular Assay | [2] |
| Effect on Nuclear YAP | No significant reduction observed in some studies, but functional output is decreased. | Various | [4][7] |
| YAP Target Gene Downregulation | Significant reduction in CCN1, CCN2, and AMOTL2 transcription. | Various | [4][5][7] |
| Effect on Cell Proliferation | Dose-dependent inhibition of cell growth. | Hepatocellular carcinoma cells, others | [1][5][7] |
Comparison with Alternative YAP Signaling Inhibitors
Several other compounds have been identified that inhibit YAP signaling through different mechanisms. A direct comparison highlights the unique aspects of this compound.
| Inhibitor | Target | Mechanism of Action | Key Advantages | Key Limitations |
| This compound | Tankyrase 1/2 | Stabilizes AMOT proteins, leading to cytoplasmic sequestration of YAP.[3] | High potency and selectivity for TNKS1/2; good oral availability.[2][3] | Indirect inhibitor of YAP; efficacy may be cell-context dependent.[4] |
| Verteporfin | YAP-TEAD Interaction | Directly disrupts the interaction between YAP and TEAD transcription factors.[8][9] | Targets the final step in the YAP signaling cascade. | Photosensitizer, its activity can be light-dependent; potential off-target effects.[8] |
| XAV939 | Tankyrase 1/2 | Similar mechanism to this compound, stabilizes Axin and AMOT proteins.[3] | Well-characterized research tool for Wnt and Hippo pathways. | Poor pharmacokinetic properties, limiting its therapeutic potential.[5] |
| GNE-7883 | Pan-TEAD | Allosterically binds to the TEAD lipid pocket, blocking YAP/TAZ interaction.[10] | Potent and direct inhibition of all TEAD paralogs.[10] | Still in preclinical development. |
| CA3 | Unknown, affects YAP1 signaling | Reduces YAP1/TEAD levels and activity.[11] | Effective in mesothelioma cancer stem cells.[11] | The direct molecular target is not fully elucidated. |
Experimental Validation Workflow
Validating the role of a compound like this compound in suppressing YAP signaling involves a series of well-defined experiments. The logical flow is to first confirm the engagement of the direct target, then to assess the downstream effects on the signaling pathway, and finally to evaluate the phenotypic consequences on cancer cells.
Detailed Experimental Protocols
Here are the methodologies for key experiments used to validate the effects of this compound on YAP signaling.
Western Blotting for Protein Levels and Phosphorylation
Objective: To determine the effect of this compound on the protein levels of total YAP, phosphorylated YAP (p-YAP), TAZ, and AMOT family proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293A, MCF10A, or relevant cancer cell lines) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 1 µM) or DMSO as a vehicle control for 24 or 72 hours.[5][7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-p-YAP (S127), anti-AMOTL2, anti-Actin, anti-Lamin B1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use Actin or Lamin B1 as a loading control.[5][7]
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
Objective: To quantify the mRNA expression levels of YAP target genes (e.g., CCN1/CYR61, CCN2/CTGF, AMOTL2, ANKRD1) following this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[7] Isolate total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[7]
Cell Proliferation (MTS) Assay
Objective: To assess the effect of this compound on the proliferation of YAP-dependent cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO control.
-
Incubation: Incubate the cells for the desired time period (e.g., 5-8 days).[7]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability or proliferation inhibition.
Immunofluorescence for YAP Localization
Objective: To visualize the subcellular localization of YAP and determine if this compound treatment promotes its cytoplasmic retention.
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or DMSO as described previously.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against YAP overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[3][6]
By employing these methodologies, researchers can rigorously validate the inhibitory effect of this compound on the Hippo-YAP signaling pathway and compare its efficacy to other potential therapeutic agents. The data collectively support this compound as a valuable chemical probe and a potential starting point for the development of novel anti-cancer therapies targeting YAP-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors target YAP by stabilizing angiomotin family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
G007-LK: A Comparative Analysis of a Potent Tankyrase Inhibitor in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of G007-LK, a selective tankyrase inhibitor, against other relevant compounds. This analysis is supported by published experimental data to facilitate informed decisions in oncological and related research fields.
This compound is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a key driver in various cancers, particularly colorectal cancer (CRC).[3] this compound exerts its effect by preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN and subsequent degradation of β-catenin, thereby inhibiting the oncogenic signaling cascade.[1][4]
Comparative Performance Analysis
This section provides a detailed comparison of this compound with other tankyrase inhibitors, XAV939 and RK-287107, based on their biochemical potency, cellular activity, and in vivo efficacy from published preclinical data.
Biochemical and Cellular Potency
This compound demonstrates high potency and selectivity for TNKS1 and TNKS2. In cell-free assays, this compound exhibits IC50 values of 46 nM for TNKS1 and 25 nM for TNKS2.[1][2] A key differentiator for this compound is its high selectivity for tankyrases over other PARP family members, which is not the case for all tankyrase inhibitors.[4]
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular IC50 | Key Distinctions |
| This compound | TNKS1, TNKS2 | 46 nM[1][2] | 25 nM[1][2] | 50 nM[2] | High selectivity for TNKS1/2 over other PARPs.[4] |
| XAV939 | TNKS1, TNKS2, PARP1, PARP2 | Not specified | Not specified | Not specified | Binds to the nicotinamide (B372718) binding pocket and shows off-target activity against PARP1 and PARP2.[4] |
| RK-287107 | TNKS1, TNKS2 | ~4-fold more potent than this compound[3][5] | ~8-fold more potent than this compound[3][5] | Not specified | Reported to be a more potent inhibitor of TNKS1 and TNKS2 compared to this compound.[3][5] |
In Vitro Efficacy in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene, which leads to aberrant Wnt signaling.
| Cell Line | Cancer Type | This compound (GI50) | RK-287107 (GI50) | Effect of this compound |
| COLO-320DM | Colorectal Adenocarcinoma | 0.434 µM[3] | 0.449 µM[3] | Reduces mitosis from 24% to 12% at 0.2 µM.[1] Suppresses colony formation.[1] |
| SW403 | Colorectal Adenocarcinoma | Not specified | Not specified | Suppresses colony formation.[1] |
| HCT-15 | Colorectal Carcinoma | Not specified | Not specified | Decreases S-phase from 28% to 18% at 0.2 µM.[1] |
In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo antitumor activity of this compound.
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| COLO-320DM | 20 mg/kg this compound (twice daily) | 61%[1] |
| SW403 | Not specified | Up to 71% |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of its proliferative capacity.
-
Cell Seeding: Cancer cell lines (e.g., COLO-320DM, SW403) are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.06% DMSO). The medium and compound are refreshed every 2-3 days.
-
Incubation: Plates are incubated for an extended period (e.g., up to 17 days) to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a viability dye such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The number and size of colonies are then quantified using a colony counter.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of the inhibitor.
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., AXIN1, β-catenin, Tankyrase 1/2) and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured and quantified.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., COLO-320DM) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (e.g., 20 mg/kg twice daily via intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and pharmacodynamic markers (e.g., levels of AXIN1, β-catenin) can be analyzed by western blot or immunohistochemistry.[1]
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural basis and SAR for this compound, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of G007-LK's IC50 Values: A Comparative Guide to Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of G007-LK and Alternative Tankyrase Inhibitors with Supporting Experimental Data
This guide provides an independent verification of the IC50 values of this compound against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). In addition, it offers a comparative analysis of this compound with other widely used tankyrase inhibitors, presenting key experimental data to inform research and development decisions. The information is compiled from various scientific resources to ensure a comprehensive and objective overview.
Comparative Analysis of Tankyrase Inhibitor Potency
The inhibitory activity of this compound and a selection of alternative tankyrase inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented has been collated from multiple independent studies to provide a robust comparison.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Reference(s) |
| This compound | 46 [1][2][3][4] | 25 [1][2][3][4] | [1][2][3][4] |
| XAV939 | 11[2] | 4[2] | [2] |
| IWR-1 | 131 | 56 | |
| OM-153 | 13[5] | 2[5] | [5] |
| RK-287107 | 14.3[6] | 10.6[6] | [6] |
This compound demonstrates potent inhibition of both TNKS1 and TNKS2, with IC50 values of 46 nM and 25 nM, respectively[1][2][3][4]. When compared to other well-characterized tankyrase inhibitors, this compound exhibits a strong inhibitory profile. For instance, XAV939 shows slightly higher potency with IC50 values of 11 nM for TNKS1 and 4 nM for TNKS2[2]. OM-153 is another potent inhibitor with an IC50 of 13 nM for TNKS1 and 2 nM for TNKS2[5]. RK-287107 also displays significant potency with IC50 values of 14.3 nM and 10.6 nM for TNKS1 and TNKS2, respectively[6]. In contrast, IWR-1 is a less potent inhibitor with IC50 values of 131 nM for TNKS1 and 56 nM for TNKS2.
Experimental Protocols
The determination of IC50 values is critical for the validation of inhibitor potency. Below are detailed methodologies for key experiments cited in the characterization of this compound and other tankyrase inhibitors.
Tankyrase Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of TNKS1 and TNKS2 by measuring the incorporation of biotinylated ADP-ribose onto a histone substrate.
Principle: Recombinant TNKS1 or TNKS2 enzyme is incubated with a histone substrate and biotinylated NAD+. The resulting biotinylated histones are captured on a streptavidin-coated plate. The amount of biotinylated product is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is proportional to the enzyme activity.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone H4.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Enzyme Reaction:
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells.
-
Add recombinant TNKS1 or TNKS2 enzyme.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate to allow for the PARsylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add a chemiluminescent HRP substrate.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of tankyrase inhibitors on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line with active Wnt signaling) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tankyrase inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Mechanism of Action
To provide a clearer understanding of the experimental workflows and the biological context of tankyrase inhibition, the following diagrams have been generated.
Experimental workflow for determining biochemical IC50 values.
The role of TNKS1/2 in the Wnt/β-catenin signaling pathway.
References
Safety Operating Guide
Proper Disposal of G007-LK: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing G007-LK, a potent and selective inhibitor of Tankyrase 1 and 2, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), responsible chemical management practices must be followed. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound in various forms.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| CAS Number | 1380672-07-0 |
| Molecular Formula | C₂₅H₁₆ClN₇O₃S |
| Molecular Weight | 529.96 g/mol |
| Appearance | White to off-white powder |
| Solubility | DMSO: 25 mg/mL |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound in its pure form, as a solution, and for its empty containers.
Disposal of Unused this compound (Solid)
-
Non-Hazardous Waste Stream: Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
-
Packaging: Ensure the material is in a securely sealed container to prevent dust formation. The original container is ideal.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and include the chemical name "this compound".
-
Collection: Place the sealed and labeled container in the designated collection area for non-hazardous solid chemical waste, following your institution's specific waste management procedures.
Disposal of this compound Solutions
-
Solvent Consideration: The primary determinant for the disposal of this compound solutions is the solvent used.
-
Aqueous Solutions: For dilute aqueous solutions of this compound, consult your institution's guidelines for the disposal of non-hazardous aqueous waste. In many cases, these can be neutralized to a pH between 6.0 and 8.0 and then discharged to the sanitary sewer with copious amounts of water. Always verify local regulations before drain disposal.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be disposed of as hazardous chemical waste due to the flammability and potential toxicity of the solvent.
-
Collection: Collect the waste solution in a designated, properly sealed, and labeled hazardous waste container.
-
Labeling: The label must clearly indicate the full chemical name of all components (e.g., "this compound in Dimethyl Sulfoxide") and their approximate concentrations.
-
Segregation: Do not mix with other incompatible waste streams.
-
Disposal of Empty this compound Containers
-
Triple Rinsing: To ensure the removal of any residual chemical, triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as hazardous chemical waste, following the procedure for organic solvent solutions. Subsequent rinsates may be managed as non-hazardous waste, depending on institutional policies.
-
Container Defacing: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, or as general waste, in accordance with your facility's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for this compound disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling G007-LK
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling, use, and disposal of G007-LK, a potent and selective Tankyrase inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.
Essential Safety and Handling
This compound is a small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2) and requires careful handling to prevent exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of fine particles. |
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid creating dust.
-
Storage: Store this compound powder at -20°C in a tightly sealed container. Protect from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Spill and Disposal Plan
-
Spills: In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal. Avoid generating dust.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of Stock Solutions
This compound is soluble in DMSO.[1] To prepare a stock solution:
-
Use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.
-
For a 10 mM stock solution, dissolve 5.3 mg of this compound (Molecular Weight: 529.96 g/mol ) in 1 mL of DMSO.
-
Vortex until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Cell-Based Assay: Wnt/β-catenin Signaling Reporter Assay
This assay measures the effect of this compound on the Wnt/β-catenin signaling pathway.
-
Cell Seeding: Seed HEK293T cells stably expressing a TCF/LEF-luciferase reporter into a 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Wnt Stimulation: Stimulate the Wnt pathway by adding Wnt3a-conditioned media or purified Wnt3a protein.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Measurement: Measure luciferase activity using a luminometer according to the manufacturer's protocol.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound inhibits Tankyrase 1 and 2, which are key regulators of the Wnt/β-catenin signaling pathway. By inhibiting Tankyrase, this compound prevents the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and ultimately, the downregulation of Wnt target gene expression.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Workflow
A typical workflow for evaluating the in vitro effects of this compound is outlined below.
Caption: General workflow for in vitro evaluation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
